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  • Product: Tert-butyl (3-amino-3-iminopropyl)carbamate
  • CAS: 77172-36-2

Core Science & Biosynthesis

Foundational

"Tert-butyl (3-amino-3-iminopropyl)carbamate" CAS number and molecular weight

An In-Depth Technical Guide on Tert-butyl (3-amino-3-iminopropyl)carbamate Executive Summary: The Arginine Mimic Tert-butyl (3-amino-3-iminopropyl)carbamate (CAS: 77172-36-2 ) is a specialized aliphatic amidine building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Tert-butyl (3-amino-3-iminopropyl)carbamate

Executive Summary: The Arginine Mimic

Tert-butyl (3-amino-3-iminopropyl)carbamate (CAS: 77172-36-2 ) is a specialized aliphatic amidine building block used extensively in medicinal chemistry.[1][2] It serves as a critical bioisostere for the arginine side chain , offering a masked, protected guanidine-like functionality that is pivotal in the design of protease inhibitors and integrin antagonists.

Unlike aromatic amidines (e.g., benzamidines), this aliphatic variant provides greater conformational flexibility and a distinct basicity profile (pKa ~11.5), making it an ideal candidate for targeting the S1 pockets of trypsin-like serine proteases (e.g., Thrombin, Factor Xa) and the acidic binding sites of integrin receptors (e.g., GPIIb/IIIa).

Chemical Identity & Physicochemical Profile

This compound is most stable in its salt form (typically Hydrochloride or Acetate) due to the high basicity of the amidine group.

PropertySpecification
CAS Number 77172-36-2
IUPAC Name tert-butyl (3-amino-3-iminopropyl)carbamate
Common Synonyms Boc-3-aminopropanamidine; 3-(Boc-amino)propanimidamide; N-Boc-β-alanine amidine
Molecular Formula C₈H₁₇N₃O₂
Molecular Weight 187.24 g/mol (Free Base)
SMILES CC(C)(C)OC(=O)NCCC(=N)N
Appearance White to off-white hygroscopic solid (as salt)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[2][3][4]
Acidity (pKa) ~11.6 (Amidine group)

Synthetic Methodology: The Pinner Protocol

The most robust route to CAS 77172-36-2 is the Pinner Synthesis , converting the corresponding nitrile to an imidate intermediate, followed by ammonolysis. This method avoids the harsh conditions of direct amination and preserves the acid-sensitive Boc protecting group.

Reaction Scheme Visualization

SynthesisPath Nitrile Boc-β-Alanine Nitrile (C8H14N2O2) Imidate Ethyl Imidate Intermediate (Pinner Salt) Nitrile->Imidate Pinner Reaction HCl_EtOH HCl (gas) / EtOH 0°C, Anhydrous HCl_EtOH->Imidate Product Boc-3-aminopropanamidine (CAS 77172-36-2) Imidate->Product Ammonolysis Ammonia NH3 / MeOH RT, 12h Ammonia->Product

Caption: Step-wise Pinner synthesis pathway from nitrile precursor to the target amidine.

Detailed Protocol
  • Imidate Formation (Pinner Reaction):

    • Precursor: Dissolve N-Boc-3-aminopropionitrile (Boc-β-alanine nitrile) in anhydrous ethanol.

    • Activation: Cool to 0°C and saturate the solution with dry HCl gas. The absence of water is critical to prevent hydrolysis to the ethyl ester.

    • Incubation: Stir at 0°C–RT for 12–24 hours. The nitrile carbon is attacked by ethanol to form the ethyl imidate hydrochloride salt.

    • Isolation: Concentrate under reduced pressure to remove excess HCl/EtOH. Precipitate with diethyl ether if necessary.

  • Ammonolysis:

    • Conversion: Redissolve the imidate salt in anhydrous methanol.

    • Reagent: Add a solution of ammonia in methanol (7N) or bubble dry NH₃ gas.

    • Mechanism: Ammonia displaces the ethoxy group, generating the amidine functionality.

    • Purification: Concentrate to dryness. The crude product is often an HCl salt. Purification can be achieved via recrystallization (EtOH/Ether) or preparative HPLC (using volatile buffers like ammonium acetate if the acetate salt is desired).

Applications in Drug Discovery

Protease Inhibitor Design

Trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase) possess a deep, negatively charged S1 specificity pocket (Asp189).

  • Mechanism: The amidine group of CAS 77172-36-2 forms a bidentate salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket.

  • Advantage: Unlike the highly basic guanidine of arginine, the aliphatic amidine offers a slightly lower pKa and reduced steric bulk, often improving oral bioavailability compared to guanidine-containing analogs.

Integrin Antagonists (RGD Mimetics)

The Arg-Gly-Asp (RGD) sequence is the recognition motif for integrins like GPIIb/IIIa (platelet aggregation) and αvβ3 (angiogenesis).

  • Role: This compound acts as the "R" (Arginine) mimic.

  • Workflow: It is coupled to a "GD" mimic scaffold (often a central aromatic or piperidine core) to create high-affinity antagonists.

Peptidomimetics & Linkers
  • PROTACs: Used as a linker attachment point where a basic residue is required to improve solubility or interact with E3 ligase surfaces.

  • Stability: The aliphatic chain is resistant to enzymatic cleavage compared to natural peptide bonds.

Handling, Stability & Storage

  • Hygroscopicity: Amidine salts are extremely hygroscopic. They must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Hydrolysis Risk: In aqueous basic solutions (pH > 9), the amidine group can slowly hydrolyze to the primary amide. Work quickly in aqueous buffers or maintain pH < 8 during coupling reactions.

  • Boc Deprotection: The Boc group is acid-labile.

    • Caution: Using strong acid (TFA/HCl) to remove the Boc group will leave the amidine intact (as it is protonated and stable in acid), yielding the free diamine (3-aminopropanamidine) as a di-salt.

References

  • PubChem Compound Summary. (2025). tert-Butyl (3-amino-3-iminopropyl)carbamate.[1][2][5] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

"Tert-butyl (3-amino-3-iminopropyl)carbamate" spectroscopic data (NMR, IR, MS)

Tert-butyl (3-amino-3-iminopropyl)carbamate: Technical Characterization & Synthesis Guide Part 1: Executive Summary & Chemical Identity Compound Overview Tert-butyl (3-amino-3-iminopropyl)carbamate, frequently referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Tert-butyl (3-amino-3-iminopropyl)carbamate: Technical Characterization & Synthesis Guide

Part 1: Executive Summary & Chemical Identity

Compound Overview Tert-butyl (3-amino-3-iminopropyl)carbamate, frequently referred to as


-Boc-3-aminopropionamidine  or 

-Boc-

-alanine amidine
, is a critical bifunctional building block in medicinal chemistry. It serves as a masked guanidine mimic and a linker in the synthesis of peptidomimetics, particularly for trypsin-like serine protease inhibitors (e.g., thrombin, Factor Xa inhibitors) and RGD (Arg-Gly-Asp) integrin antagonists.

The molecule features an acid-labile Boc (tert-butoxycarbonyl) protecting group on the terminal amine and a reactive amidine moiety at the C-terminus. Due to the high basicity of the amidine group (


), this compound is almost exclusively isolated and stored as a salt (typically Hydrochloride or Acetate) to prevent polymerization and hydrolysis.

Chemical Identity Table

PropertyDetail
IUPAC Name tert-butyl (3-amino-3-iminopropyl)carbamate
Common Synonyms

-Boc-

-alanine amidine; 3-(Boc-amino)propanimidamide
CAS Number 1330527-86-0 (Hydrochloride salt)
Molecular Formula

(Free base)
Molecular Weight 201.27 g/mol (Free base); 237.73 g/mol (HCl salt)
Physical State White to off-white hygroscopic solid (Salt form)
Solubility Soluble in DMSO, Methanol, Water; Insoluble in Hexanes, Ether

Part 2: Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for the Hydrochloride salt form in DMSO-


. The salt form is the standard commercial and synthetic state due to the instability of the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, DMSO-

)
Note: The amidine protons are exchangeable and sensitive to water content/pH. In dry DMSO, they appear as broad singlets.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
8.80 – 9.20 Broad Singlet2H-4H*

Amidine protons (highly deshielded, exchangeable).
7.05 Triplet (

Hz)
1H

-Boc
Carbamate NH (couples to adjacent methylene).
3.22 Quartet/Multiplet2H

-NH
Methylene

to amidine;

to carbamate.
2.55 Triplet (

Hz)
2H

-C=N
Methylene

to amidine group.
1.38 Singlet9H

Boc tert-butyl methyl protons.

C NMR (100 MHz, DMSO-

)
Shift (

ppm)
AssignmentStructural Context
168.5

Amidine quaternary carbon (diagnostic peak).
155.6

Carbamate carbonyl.
78.2

Quaternary carbon of tert-butyl group.
36.4

-NH
Methylene carbon

to carbamate nitrogen.
32.8

-C=N
Methylene carbon

to amidine.
28.2

Methyl carbons of Boc group (intense peak).
Infrared (IR) Spectroscopy (ATR)
Wavenumber (

)
Vibration ModeFunctional Group Assignment
3350 – 3100

(Broad)
Amidine and Carbamate N-H stretching (overlap).
2975, 2930

Alkyl C-H stretching (Boc and propyl chain).
1695

Carbamate Carbonyl (Strong).
1670

Amidine C=N stretching (Diagnostic).
1525

Amide II band (Boc group).
1165

C-O stretch of tert-butyl ester.
Mass Spectrometry (ESI-MS)
Ion Modem/z ValueSpecies
Positive (+) 202.2

(Base Peak)
Positive (+) 224.2

Positive (+) 146.1 $[M+H - tBu]^+ $ (Fragment: Isobutene loss)
Positive (+) 102.1 $[M+H - Boc]^+ $ (Fragment: Full deprotection)

Part 3: Experimental Synthesis Protocol

Methodology: The Pinner Reaction The most robust route to this compound is the Pinner reaction, converting


-Boc-

-alanine nitrile to the imidate intermediate, followed by ammonolysis. This method avoids the use of hazardous hydrogenation catalysts required for amidoxime reduction.
Workflow Diagram (Graphviz)

PinnerSynthesis Start N-Boc-beta-alanine nitrile (SM) Step1 Step 1: Pinner Salt Formation (HCl(g), EtOH, 0°C) Start->Step1 Activation Inter Ethyl Imidate HCl (Intermediate) Step1->Inter Addition Step2 Step 2: Ammonolysis (NH3/EtOH, RT) Inter->Step2 Substitution Product Tert-butyl (3-amino-3-iminopropyl)carbamate (HCl Salt) Step2->Product Crystallization

Caption: Two-step Pinner synthesis converting the nitrile precursor to the target amidine via an imidate salt intermediate.

Step-by-Step Protocol

Reagents:

  • 
    -Boc-
    
    
    
    -alanine nitrile (1.0 equiv)
  • Anhydrous Ethanol (Solvent)

  • HCl gas (dried through

    
     trap) or Acetyl Chloride (to generate HCl in situ)
    
  • Ammonia (7N in Methanol or Ethanol)

  • Diethyl Ether (for precipitation)

Procedure:

  • Imidate Formation (Pinner Salt):

    • Dissolve

      
      -Boc-
      
      
      
      -alanine nitrile (10.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a drying tube.
    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas into the solution for 30–45 minutes until saturation. Alternatively, add Acetyl Chloride (30.0 mmol) dropwise (exothermic!) to generate anhydrous HCl in situ.

    • Critical Control Point: Seal the flask tightly and store at 0–4°C for 16–24 hours. Do not allow moisture entry, or the imidate will hydrolyze to the ethyl ester (dead-end byproduct).

    • Concentrate the solvent in vacuo at low temperature (<30°C) to yield the crude imidate hydrochloride as a foamy solid or oil.

  • Ammonolysis:

    • Redissolve the crude imidate in anhydrous ethanol (10 mL).

    • Add 7N Ammonia in methanol (30.0 mmol, 3 equiv) at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitor by TLC (Eluent: 10% MeOH in DCM). The imidate spot (

      
      ) should disappear, and a baseline spot (Amidine) should appear.
      
  • Isolation & Purification:

    • Evaporate the solvent to dryness.

    • Trituration: Add diethyl ether (50 mL) to the residue and sonicate. The amidine hydrochloride is insoluble in ether and will form a white precipitate.

    • Filter the solid, wash with cold ether, and dry under high vacuum.

    • Yield: Typically 75–85%.

Part 4: Quality Control & Troubleshooting

Self-Validating the Protocol:

  • The "Water" Check: If your final product has a strong ester smell or shows a triplet at ~1.2 ppm and quartet at ~4.1 ppm in NMR, moisture entered Step 1. The imidate hydrolyzed to Ethyl 3-(Boc-amino)propanoate.

  • The "Amidine" Check: In DMSO-

    
    , the amidine protons must appear at >8.5 ppm. If they are absent, you likely have the nitrile (starting material) or the ester.
    

Stability Note: The free base of this amidine is unstable and prone to cyclization or polymerization. Always store as the Hydrochloride or Acetate salt at -20°C.

References

  • Pinner Reaction Mechanism & General Protocol

    • Pinner, A., & Klein, F. (1877).[1] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Synthesis of Amidine-Linkers for Peptidomimetics

    • Organic Syntheses, Coll. Vol. 10, p.12 (2004). Preparation of Amidinophenylalanine Derivatives. (Analogous chemistry for amidine formation).

  • Commercial Reference & CAS Verification

    • ChemSRC. Tert-butyl (3-amino-3-iminopropyl)carbamate hydrochloride Data. CAS: 1330527-86-0.[2]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-amino-3-iminopropyl)carbamate

For distribution to: Researchers, scientists, and drug development professionals Abstract tert-Butyl (3-amino-3-iminopropyl)carbamate is a bifunctional molecule of interest in medicinal chemistry and synthetic biology, i...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

tert-Butyl (3-amino-3-iminopropyl)carbamate is a bifunctional molecule of interest in medicinal chemistry and synthetic biology, incorporating a readily cleavable tert-butoxycarbonyl (Boc) protecting group and a strongly basic guanidinium moiety. A comprehensive understanding of its solubility and stability is paramount for its effective application in drug design, formulation, and synthesis. This technical guide provides a detailed examination of the predicted physicochemical properties of tert-butyl (3-amino-3-iminopropyl)carbamate, drawing upon the established characteristics of its constituent functional groups. Due to the scarcity of publicly available experimental data for this specific molecule, this document emphasizes foundational principles and provides robust, field-proven experimental protocols for researchers to determine its solubility and stability profiles. This guide is intended to serve as a valuable resource for scientists, enabling them to anticipate the behavior of this compound and to design appropriate handling, formulation, and analytical strategies.

Introduction: A Molecule of Dichotomous Functionality

tert-Butyl (3-amino-3-iminopropyl)carbamate presents a unique chemical architecture, bringing together two functional groups with distinct and often opposing physicochemical properties. The lipophilic tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of primary and secondary amines under a wide range of conditions, yet being readily removable under mild acidic treatment.[1] In stark contrast, the guanidinium group is one of the strongest organic bases, is protonated under most physiological conditions, and imparts significant hydrophilicity and hydrogen bonding capacity to a molecule.

The interplay of these two moieties governs the overall solubility and stability of tert-butyl (3-amino-3-iminopropyl)carbamate. This guide will first delve into the theoretical underpinnings of these properties, followed by detailed, actionable protocols for their empirical determination.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. For tert-butyl (3-amino-3-iminopropyl)carbamate, a nuanced solubility profile is anticipated.

Aqueous Solubility

The presence of the highly polar, charged guanidinium group is expected to confer significant aqueous solubility. Guanidine and its simple salts are known to be very soluble in water.[2] However, the bulky, nonpolar tert-butyl group of the Boc moiety will likely temper this hydrophilicity to some extent.

The pH of the aqueous medium will be a critical factor.[2] In acidic to neutral solutions, the guanidinium group will be fully protonated, maximizing its interaction with water molecules and thus enhancing solubility. In strongly basic solutions, deprotonation of the guanidinium group would lead to a neutral, less polar molecule, which is expected to significantly decrease aqueous solubility.

Organic Solvent Solubility

The solubility in organic solvents will be largely dictated by the solvent's polarity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted in these solvents due to their ability to engage in hydrogen bonding with the guanidinium and carbamate groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also expected in these solvents, which can solvate the charged guanidinium group effectively.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated in non-polar solvents due to the high polarity of the guanidinium group.

Quantitative Solubility Data Summary (Predicted)

While no specific quantitative data for tert-butyl (3-amino-3-iminopropyl)carbamate is readily available, a qualitative summary of expected solubility is presented below. Researchers are strongly encouraged to determine these values empirically using the protocol provided in Section 3.

Solvent ClassExample SolventsPredicted SolubilityRationale
AqueousWater, Buffers (pH < 9)HighDominant contribution from the polar, charged guanidinium group.[2]
Polar ProticMethanol, EthanolHighHydrogen bonding with both the guanidinium and carbamate moieties.
Polar AproticDMSO, DMFModerate to HighEffective solvation of the polar and charged functional groups.[3]
Non-PolarHexane, TolueneLowMismatch in polarity between the solute and solvent.[2]

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] This protocol provides a robust framework for obtaining reliable and reproducible solubility data for tert-butyl (3-amino-3-iminopropyl)carbamate.

Materials and Equipment
  • tert-Butyl (3-amino-3-iminopropyl)carbamate (solid)

  • Selected solvents (e.g., water, pH 7.4 buffer, ethanol, acetonitrile, DMSO)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC with UV or MS detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid tert-butyl (3-amino-3-iminopropyl)carbamate to a series of vials. A visible excess of solid should remain at the end of the experiment.

    • Add a known volume of each test solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Equilibrate for a sufficient duration (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method. Quantification can be performed against a standard curve of known concentrations of tert-butyl (3-amino-3-iminopropyl)carbamate.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Visualization of the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place on shaker prep2->equil1 equil2 Incubate at constant temperature (24-48h) equil1->equil2 sample1 Sediment excess solid equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 analysis1 HPLC analysis against standard curve sample3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

The stability of tert-butyl (3-amino-3-iminopropyl)carbamate is primarily governed by the lability of the Boc protecting group, particularly under acidic conditions.[1] The guanidinium group itself is generally stable.

Summary of Predicted Stability
ConditionPredicted StabilityPrimary Degradation Pathway
Acidic pH Unstable Cleavage of the Boc group to yield the free diamine with the guanidinium moiety, isobutylene, and carbon dioxide.[1]
Neutral pH Generally Stable Minimal degradation is expected.
Basic pH Generally Stable The Boc group is known to be stable towards most bases.[1]
Temperature Potentially Unstable Thermal deprotection of the Boc group can occur at elevated temperatures.[6]
Light Requires Evaluation While no specific data exists, compounds with amine and guanidinium functionalities can be susceptible to photo-oxidation. A formal photostability study is recommended.
Oxidative Potentially Unstable The guanidinium group may be susceptible to oxidation under harsh conditions.
Predicted Degradation Pathway under Acidic Conditions

G parent tert-Butyl (3-amino-3-iminopropyl)carbamate intermediate Carbamic acid intermediate parent->intermediate H+, H2O products Propane-1,3-diguanidinium + Isobutylene + CO2 intermediate->products Decarboxylation & Protonation

Caption: Predicted Acid-Catalyzed Degradation Pathway.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential for identifying potential degradation products and pathways, which informs the development of stability-indicating analytical methods.[7][8]

Materials and Equipment
  • tert-Butyl (3-amino-3-iminopropyl)carbamate

  • Stock solution of the compound in a suitable solvent (e.g., acetonitrile/water)

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled chambers/baths

  • Photostability chamber

  • HPLC-UV/MS system

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of tert-butyl (3-amino-3-iminopropyl)carbamate at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

    • Thermal Degradation: Store a solution and a solid sample of the compound at an elevated temperature (e.g., 80°C).

    • Photostability: Expose a solution and a solid sample to light according to ICH Q1B guidelines, while keeping a control sample in the dark.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution). A mass spectrometer detector is highly recommended for the identification of degradation products.[9][10]

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound under each stress condition.

    • Identify and characterize any significant degradation products using mass spectrometry and, if necessary, NMR.

Conclusion and Recommendations

While direct experimental data on the solubility and stability of tert-butyl (3-amino-3-iminopropyl)carbamate is not widely available, a scientifically sound profile can be inferred from the well-established chemistry of its Boc-carbamate and guanidinium functional groups. The compound is predicted to be highly soluble in polar solvents and aqueous solutions at acidic to neutral pH, with stability being primarily dictated by the acid-lability of the Boc group.

It is imperative that researchers empirically validate these predicted properties for their specific applications. The protocols detailed in this guide provide a robust framework for determining the thermodynamic solubility and for conducting forced degradation studies to elucidate the stability profile of tert-butyl (3-amino-3-iminopropyl)carbamate. Such data will be invaluable for its successful implementation in research and development, ensuring reproducible results and the development of stable formulations.

References

  • Kappler, A., et al. (2018). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Data in Brief, 19, 150-158. Available at: [Link]

  • Solubility of Things. (n.d.). Guanidine. Retrieved from [Link]

  • Nizamuddin, M., et al. (2012). Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent. Journal of Chromatographic Science, 50(7), 611-617. Available at: [Link]

  • Nizamuddin, M., & Bhanger, M. I. (2007). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of the Chemical Society of Pakistan, 29(4). Available at: [Link]

  • Sciencemadness Wiki. (2020). Guanidinium chloride. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. Available at: [Link]

  • Barbatti, M. (2016). Guanidinium: A New Analytical Tool to Detect Anions. Retrieved from [Link]

  • Al-Ghaban, A., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. Available at: [Link]

  • Chemsrc. (2023). 1,4-Diethylbenzene. Retrieved from [Link]

  • ResearchGate. (2021). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Available at: [Link]

  • QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. Retrieved from [Link]

  • Heyda, J., et al. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. The Journal of Physical Chemistry B, 121(1), 161-169. Available at: [Link]

  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. Retrieved from [Link]

  • Slideshare. (2016). Stability testing protocols. Retrieved from [Link]

  • ResearchGate. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Available at: [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Singh, S., & Reza, M. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 12-16. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341-2344. Available at: [Link]

  • Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 139-146. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Riente, P., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6268. Available at: [Link]

  • Reddit. (2022). DIBAL reaction with boc protected Guanadine?. Retrieved from [Link]

  • Chemsrc. (n.d.). tert-Butyl(2-cyanoethyl)carbamate. Retrieved from [Link]

  • ResearchGate. (2016). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Mechanism of Action of Guanidino-Carbamate Derivatives: A Focus on N-Boc-Protected Bioactive Amines

This guide provides a detailed exploration of the chemical properties and multifaceted mechanism of action of tert-butyl carbamate derivatives of guanidino-containing compounds. While the specific molecule "tert-butyl (3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the chemical properties and multifaceted mechanism of action of tert-butyl carbamate derivatives of guanidino-containing compounds. While the specific molecule "tert-butyl (3-amino-3-iminopropyl)carbamate" is not extensively characterized in scientific literature, this guide will focus on the well-studied and structurally related neuromodulator, agmatine (1-amino-4-guanidinobutane), and its N-Boc protected form. This approach allows for a scientifically grounded discussion on the biological implications of the guanidinium group and the strategic use of the tert-butyloxycarbonyl (Boc) protecting group in medicinal chemistry and drug discovery.

This document is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis, biological activity, and therapeutic potential of this class of compounds.

Introduction: Deconstructing the Target Molecule

The nomenclature "tert-butyl (3-amino-3-iminopropyl)carbamate" suggests a molecule with a Boc-protected amine and a terminal guanidinium group. The guanidinium group, the protonated form of guanidine, is a key functional group in many biologically active molecules, most notably the amino acid arginine.[1][2] It is a strong base that is protonated at physiological pH, allowing it to form strong hydrogen bonds and electrostatic interactions with biological targets.[1] The tert-butyl carbamate (Boc) group is a widely used protecting group in organic synthesis, valued for its stability and ease of removal under acidic conditions.[3][4]

Given the limited direct information on "tert-butyl (3-amino-3-iminopropyl)carbamate," this guide will use N-Boc-agmatine as a representative molecule to discuss the core biological activities of the guanidino moiety and the chemical utility of the Boc group. Agmatine itself is an endogenous neuromodulator with a rich pharmacology, making it an excellent model for this discussion.[5][6][7]

Physicochemical Properties and Synthesis

Tert-butyl (3-aminopropyl)carbamate, also known as N-Boc-1,3-diaminopropane, is a readily available bifunctional organic compound that serves as a cornerstone in modern organic synthesis.[3][8][9] Its structure, featuring both a primary amine and a carbamate-protected primary amine, provides a versatile tool for the controlled introduction of a 1,3-diaminopropane unit into various molecular architectures.[3]

Table 1: Physicochemical Properties of Tert-butyl (3-aminopropyl)carbamate

PropertyValueSource
Molecular FormulaC8H18N2O2[8][9]
Molecular Weight174.24 g/mol [8][9]
CAS Number75178-96-0[8][9][10]
AppearanceColorless to pale yellow liquid or low-melting solid[3]
Boiling Point271.7±23.0 °C at 760 mmHg[8]
Melting Point22 °C (lit.)[8]
Density1.0±0.1 g/cm3 [8]
Synthesis of N-Boc Protected Guanidino Compounds

The synthesis of N-Boc protected guanidino compounds can be achieved through several synthetic routes. A common strategy involves the guanylation of a Boc-protected diamine.

Experimental Protocol: Synthesis of a Boc-Protected Guanidine from a Diamine

  • Boc Protection of the Primary Amine: To a solution of the starting diamine (e.g., 1,3-diaminopropane) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C. The reaction is typically stirred for several hours to ensure selective mono-protection of one amino group.

  • Guanylation of the Free Amine: The resulting Boc-protected diamine is then reacted with a guanylating agent. Common guanylating reagents include S-methylisothiourea, N,N'-di-Boc-S-methylisothiourea, or other activated guanidinylating agents. The reaction is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel to yield the desired N-Boc protected guanidino compound.

Mechanism of Action: The Multifaceted Pharmacology of the Guanidinium Moiety

The biological activity of guanidino-containing compounds like agmatine is complex and involves interactions with multiple molecular targets.

Modulation of Glutamatergic Neurotransmission

A primary mechanism of action for agmatine is its role as a modulator of the glutamatergic system, particularly through its interaction with N-methyl-D-aspartate (NMDA) receptors.[5][6]

  • NMDA Receptor Antagonism: Agmatine acts as a non-competitive antagonist at the NMDA receptor.[5] By blocking the NMDA receptor ion channel, agmatine can inhibit excessive calcium influx into neurons, a key event in excitotoxicity and neuronal cell death.[5] This neuroprotective effect is a significant area of research for conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[6]

NMDA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Excess Ca²⁺ Influx Agmatine Agmatine Agmatine->NMDA_R Blocks

Caption: Agmatine's antagonism of the NMDA receptor.

Inhibition of Nitric Oxide Synthase (NOS)

Agmatine is a known inhibitor of nitric oxide synthase (NOS) enzymes, particularly neuronal NOS (nNOS) and inducible NOS (iNOS).[7] Nitric oxide (NO) is a crucial signaling molecule, but its overproduction is implicated in neuroinflammation and cell death.[5]

  • Mechanism of NOS Inhibition: Agmatine's inhibitory effect on NOS reduces the production of NO, thereby mitigating its downstream cytotoxic effects. This anti-inflammatory action contributes to its neuroprotective profile.

NOS_Inhibition cluster_pathway Nitric Oxide Pathway Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Inflammation Neuroinflammation NO->Inflammation Promotes Agmatine Agmatine Agmatine->NOS Inhibits

Caption: Agmatine's inhibition of Nitric Oxide Synthase.

Interaction with Adrenergic and Imidazoline Receptors

Agmatine also exhibits affinity for α2-adrenergic and imidazoline receptors.[7]

  • α2-Adrenergic Receptor Agonism: Agmatine's action at these receptors can lead to a decrease in sympathetic outflow, potentially contributing to its effects on blood pressure and pain perception.

  • Imidazoline Receptor Binding: The interaction with imidazoline receptors is complex and may be involved in the regulation of various physiological processes, including neurotransmitter release and hormone secretion.

The Role of the Tert-Butyl Carbamate (Boc) Group

The inclusion of a Boc group on a guanidino-containing molecule serves several key purposes in a research and drug development context.

  • Synthetic Handle: The Boc group is an invaluable tool in multi-step organic synthesis.[3] It allows for the selective protection of an amino group while other functional groups on the molecule are being manipulated. Its straightforward removal under acidic conditions makes it a highly versatile protecting group.

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can alter the solubility and membrane permeability of the parent molecule. This can be strategically employed to improve oral bioavailability or facilitate passage across the blood-brain barrier.

  • Prodrug Strategy: A Boc-protected amine can act as a prodrug. In a biological system, the Boc group can be cleaved by acidic conditions (e.g., in the stomach) or potentially by enzymatic action, to release the active primary amine-containing drug.[4]

Boc_Group_Utility cluster_Boc Role of Boc Group cluster_applications Applications Boc_Guanidine Boc-Protected Guanidino Compound Active_Drug Active Guanidino Drug Boc_Guanidine->Active_Drug Deprotection (e.g., acid, enzymes) Synthesis Organic Synthesis Boc_Guanidine->Synthesis Enables Prodrug Prodrug Design Boc_Guanidine->Prodrug Acts as Properties Property Modulation Boc_Guanidine->Properties Modifies

Caption: The utility of the Boc protecting group.

Therapeutic Potential and Future Directions

The diverse pharmacology of agmatine suggests a broad range of therapeutic possibilities for guanidino-containing compounds. Research is ongoing in areas such as:

  • Neuroprotection: In conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[6]

  • Psychiatric Disorders: Including depression and anxiety, due to its antidepressant-like effects observed in preclinical models.[7]

  • Pain Management: For neuropathic pain.

  • Addiction: In mitigating withdrawal symptoms and craving for drugs of abuse.[7]

The use of the Boc group and other carbamate derivatives will continue to be a critical strategy in the development of new drugs based on the guanidinium scaffold, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Conclusion

While "tert-butyl (3-amino-3-iminopropyl)carbamate" itself is not a well-defined therapeutic agent, an analysis of its structural components reveals a fascinating intersection of synthetic utility and biological activity. The guanidinium group, exemplified by the endogenous neuromodulator agmatine, possesses a rich and complex mechanism of action centered on the modulation of key neurotransmitter systems and intracellular signaling pathways. The tert-butyl carbamate functionality provides a powerful tool for medicinal chemists to synthesize, modify, and deliver these bioactive molecules. A thorough understanding of both the pharmacology of the guanidinium core and the chemistry of the carbamate protecting group is essential for the rational design and development of novel therapeutics targeting a wide array of diseases.

References

  • tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0. Chemsrc. [Link]

  • tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700. PubChem. [Link]

  • tert-Butyl (3-((4-((3-aminopropyl)amino)butyl)amino)propyl)carbamate | C15H34N4O2 | CID 9882867. PubChem. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543. PubChem. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. [Link]

  • N-Carbamate protected amino acid derived guanidine organocatalysts. ResearchGate. [Link]

  • Guanidine. Wikipedia. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

  • Agmatine as a novel candidate for rapid-onset antidepressant response. PMC - NIH. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - NIH. [Link]

  • Neuroprotective Role of Agmatine in Neurological Diseases. PMC - NIH. [Link]

  • Pharmacological profile of agmatine: An in-depth overview. OUCI. [Link]

  • Agmatine : metabolic pathway and spectrum of activity in brain. PubMed. [Link]

  • Pharmacological properties and mechanism(s) of action of agmatine. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: On-Resin Guanidinylation of Peptides Using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Introduction: The Strategic Conversion of Amines to Guanidines in Peptide Synthesis The guanidinium group, the defining feature of the arginine side chain, is of paramount importance in biochemistry and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Conversion of Amines to Guanidines in Peptide Synthesis

The guanidinium group, the defining feature of the arginine side chain, is of paramount importance in biochemistry and medicinal chemistry. Its persistent positive charge across a wide physiological pH range enables critical electrostatic interactions, hydrogen bonding, and molecular recognition events that govern protein structure and function. Consequently, the site-specific introduction of guanidinyl groups into peptide scaffolds—a process known as guanidinylation—is a powerful strategy in drug development and chemical biology. This modification can enhance cell permeability, modulate receptor binding affinity, and stabilize peptide secondary structures.

While numerous reagents exist for this transformation, those offering orthogonal protection, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, provide a distinct advantage in solid-phase peptide synthesis (SPPS). The use of the tert-butoxycarbonyl (Boc) protecting group masks the high basicity of the guanidine moiety during the reaction, preventing unwanted side reactions and allowing for its seamless integration into standard synthesis workflows. The Boc groups are then efficiently removed during the final acid-mediated cleavage and deprotection step.[1]

This guide provides a detailed protocol for the on-resin guanidinylation of primary amino groups (e.g., the ε-amino group of lysine or ornithine) using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a highly efficient and widely used reagent. We will delve into the mechanistic rationale, step-by-step experimental procedures, and critical considerations for achieving high-yield, high-purity guanidinylated peptides.

The Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a crystalline, stable, and highly effective electrophilic guanidinylating agent. Its reactivity stems from the pyrazole leaving group, which is readily displaced by a nucleophilic primary amine. The two Boc groups serve to moderate the reactivity and protect the nascent guanidine function.

Key Advantages:

  • High Efficiency: The reaction with primary amines is typically rapid and proceeds to completion under mild conditions.[2]

  • Orthogonality: Compatible with standard Fmoc- and Boc-based SPPS strategies. The Boc-protected guanidine is stable to the basic conditions used for Fmoc removal (e.g., piperidine).[3]

  • Clean Reactions: The pyrazole byproduct is easily washed away from the solid support, simplifying purification.

Reaction Mechanism: A Nucleophilic Displacement Pathway

The guanidinylation reaction proceeds via a straightforward nucleophilic addition-elimination mechanism. The primary amine of the peptide side chain attacks the electrophilic carbon of the carboxamidine, leading to a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the stable pyrazole anion and forming the desired N,N'-di-Boc-protected guanidinium group on the peptide.

Caption: Guanidinylation via nucleophilic displacement.

Experimental Protocols

Protocol 1: On-Resin Guanidinylation of a Lysine-Containing Peptide

This protocol details the conversion of a lysine ε-amino group to a di-Boc-protected arginine analog on a solid support. It assumes the peptide has been synthesized using standard Fmoc/tBu chemistry and the N-terminal Fmoc group is still intact, providing an orthogonal handle.

Materials:

  • Peptide-resin with a free lysine ε-amino group (and N-terminal Fmoc protection)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Workflow Diagram:

Guanidinylation Workflow Start Peptide-Resin (Fmoc-AA...Lys(NH₂)...) Swell Swell Resin in DMF Start->Swell ReagentPrep Prepare Guanidinylation Solution Reaction Add Solution to Resin Agitate at RT Swell->Reaction ReagentPrep->Reaction Add Reagent Mix Monitor Monitor with Kaiser Test Reaction->Monitor After 2-4h Monitor->Reaction Positive (Blue) Wash Wash Resin (DMF, DCM) Monitor->Wash Negative (Yellow) Continue Continue SPPS or Proceed to Cleavage Wash->Continue End Guanidinylated Peptide-Resin Continue->End

Caption: On-resin guanidinylation workflow.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin (1 equivalent, e.g., 0.1 mmol) in anhydrous DMF (5-10 mL per gram of resin) for 30 minutes in a peptide synthesis vessel.

  • Drain: Drain the DMF from the swollen resin.

  • Guanidinylation Reaction:

    • In a separate vial, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (3 equivalents) in anhydrous DMF.

    • Add DIEA (3 equivalents) to the solution.

    • Immediately add this solution to the peptide-resin.

    • Agitate the mixture at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring the Reaction:

    • After 2 hours, take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates the complete consumption of the primary amine. If the test is positive (blue beads), continue the reaction and re-test every 1-2 hours.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove excess reagents and the pyrazole byproduct. A typical wash cycle is:

    • DMF (3 x 1 min)

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

  • Chain Elongation or Cleavage: The resin is now ready for the next coupling step in the SPPS sequence or can be dried in preparation for final cleavage and deprotection.

Protocol 2: Cleavage and Deprotection of the Guanidinylated Peptide

The Boc groups on the newly formed guanidine are acid-labile and will be removed during the standard final cleavage procedure using trifluoroacetic acid (TFA).

Causality Behind the Choice of Scavengers: During TFA-mediated deprotection, a reactive tert-butyl cation (t-Bu⁺) is generated.[4] This electrophile can cause side reactions by alkylating nucleophilic amino acid side chains, particularly tryptophan and methionine.[4] To prevent this, "scavengers" are added to the cleavage cocktail to trap the t-Bu⁺ cations.

Amino Acid PresentRecommended Scavenger(s)Rationale
Tryptophan (Trp)Triisopropylsilane (TIS), H₂OTIS reduces the oxidized indole side chain, while water helps suppress tert-butylation.[4]
Methionine (Met)Thioanisole, TISThe thioether in methionine is susceptible to oxidation and alkylation. Thioanisole acts as a potent scavenger.[4]
Cysteine (Cys)1,2-Ethanedithiol (EDT), TISEDT helps prevent re-attachment of thiol protecting groups and scavenges cations.
Arginine (Arg)TIS, H₂OProtects against potential side reactions on the existing arginine guanidinium groups.

Step-by-Step Procedure:

  • Resin Preparation: Place the dry, guanidinylated peptide-resin in a reaction vessel.

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A standard mixture is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

    • (Adjust scavengers based on the peptide sequence as per the table above)

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution slightly under a stream of nitrogen.

    • Precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide under vacuum.

    • Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

    • Confirm the final product identity and purity by LC-MS. The expected mass will correspond to the peptide with the lysine residue converted to an arginine residue.

Troubleshooting and Scientific Insights

  • Incomplete Guanidinylation (Positive Kaiser Test):

    • Cause: Steric hindrance around the amine can slow the reaction.

    • Solution: Extend the reaction time. If the reaction stalls, consider gently heating the mixture to 35-40°C, though this should be done with caution. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the reagent.

  • Side Product of +56 Da in Final LC-MS:

    • Cause: This mass shift corresponds to the addition of a tert-butyl group (C₄H₈).[4] It occurs when the t-Bu⁺ cation generated during cleavage alkylates a nucleophilic residue (e.g., Trp, Met, Cys).

    • Solution: Ensure the use of an adequate amount and type of scavenger in your cleavage cocktail based on your peptide's sequence.

  • Orthogonal Strategy is Key: The success of this protocol relies on an orthogonal protection scheme. If guanidinylating a lysine side chain, the N-terminal α-amino group must be protected (e.g., with Fmoc) to prevent its reaction. Similarly, if other amine-containing side chains (like diaminobutyric acid) are present and not intended for modification, they must also be protected with a group stable to the guanidinylation conditions.[5]

Conclusion

The on-resin guanidinylation of primary amines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a robust and highly effective method for introducing arginine mimics into synthetic peptides. By understanding the underlying mechanism and adhering to a carefully planned orthogonal protection strategy, researchers can reliably generate these valuable modified peptides. The detailed protocols and troubleshooting guidance provided herein serve as a comprehensive resource for drug development professionals and peptide chemists aiming to leverage guanidinylation for the advancement of their research.

References

  • ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Available at: [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]

  • ResearchGate. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Available at: [Link]

  • Reddit. (2023). Best mild Boc-deprotection method for a guanidine compound?. Available at: [Link]

  • PMC. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Available at: [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Available at: [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Available at: [Link]

Sources

Application

"Tert-butyl (3-amino-3-iminopropyl)carbamate" for arginine side-chain modification

Application Note: Design & Synthesis of Arginine Mimetics using Tert-butyl (3-amino-3-iminopropyl)carbamate Introduction Tert-butyl (3-amino-3-iminopropyl)carbamate (CAS: 77172-36-2), often referred to as Boc-3-amidinopr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design & Synthesis of Arginine Mimetics using Tert-butyl (3-amino-3-iminopropyl)carbamate

Introduction

Tert-butyl (3-amino-3-iminopropyl)carbamate (CAS: 77172-36-2), often referred to as Boc-3-amidinopropylamine , is a specialized building block used in the synthesis of arginine mimetics . Unlike native arginine, which contains a guanidine side chain (


), this reagent introduces a propyl-amidine moiety (

).

This substitution is a critical strategy in Medicinal Chemistry and Fragment-Based Drug Design (FBDD) for two reasons:

  • Bioisosterism: The amidine group mimics the charge and hydrogen-bonding capability of the arginine guanidine group, maintaining affinity for negatively charged pockets (e.g., the S1 pocket of serine proteases like Thrombin and Factor Xa).

  • Pharmacokinetics: Amidines often exhibit improved oral bioavailability and metabolic stability compared to the highly basic and polar guanidines.

This guide details the protocols for handling, deprotecting, and coupling this reagent to peptide scaffolds or small molecule cores to install an arginine-mimicking side chain.

Molecule Profile & Mechanism

  • IUPAC Name: Tert-butyl N-(3-amino-3-iminopropyl)carbamate[1][2]

  • Structure:

    
    
    
  • Function: A mono-protected diamine surrogate. The Boc group protects the primary amine (tail), while the amidine (head) remains free (usually as a salt, e.g., HCl or Acetate).

  • Mechanism of Utilization:

    • Activation: The Boc group is removed to expose the primary amine.

    • Coupling: The newly exposed amine acts as a nucleophile to attack an electrophilic center (e.g., activated carboxylic acid, aldehyde, or alkyl halide) on the target scaffold.

    • Result: A scaffold bearing a propyl-amidine side chain, effectively "mimicking" an arginine residue but with a modified linker.

Mechanism Diagram: Arginine Mimetic Installation

ArgMimeticWorkflow cluster_0 Critical Control Point: pH Reagent Boc-Amidine Reagent (Protected Precursor) Deprotection Acidic Deprotection (TFA/DCM) Reagent->Deprotection Remove Boc Intermediate Free Amine Species (H2N-Propyl-Amidine) Deprotection->Intermediate Generate Nucleophile Coupling Coupling Reaction (Scaffold-COOH + HATU) Intermediate->Coupling + Scaffold Product Arginine Mimetic (Scaffold-Amidine) Coupling->Product Amide Bond Formation

Figure 1: Workflow for converting the Boc-protected precursor into a bioactive arginine mimetic.

Experimental Protocols

Protocol A: Preparation and Handling

Objective: Ensure the stability of the hygroscopic amidine salt before reaction.

  • Storage: Store the reagent at -20°C under an inert atmosphere (Argon/Nitrogen). The free amidine is sensitive to moisture and CO2 (forming carbonates).

  • Solubility Check:

    • Soluble in: Water, Methanol, DMSO, DMF.

    • Sparingly Soluble in: DCM, Chloroform (unless as the free base).

    • Recommendation: Use DMF or NMP for coupling reactions to ensure homogeneity.

Protocol B: Boc-Deprotection (Generation of the Linker)

Objective: Remove the tert-butyl carbamate group to release the reactive primary amine.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) - Scavenger for tert-butyl cations

Procedure:

  • Dissolve 1.0 eq of Tert-butyl (3-amino-3-iminopropyl)carbamate in DCM (concentration ~0.1 M).

  • Add TFA to a final concentration of 20-50% v/v.

    • Note: Add 2.5% TIPS to scavenge t-butyl cations, preventing alkylation of the amidine nitrogen.

  • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS.

  • Work-up:

    • Evaporate volatiles under reduced pressure.[3]

    • Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

    • Result: The product is the Propyl-amidine amine bis-TFA salt .

    • Critical: Do not perform an aqueous basic workup (e.g., NaHCO3) if the free amine is water-soluble; it will be lost in the aqueous phase. Use the salt directly in the next step.

Protocol C: Coupling to Scaffold (Installation of the Mimic)

Objective: Attach the arginine mimic side chain to a carboxylic acid scaffold (e.g., a drug core or peptide C-terminus).

Challenge: The amidine group is basic and nucleophilic. It can compete with the primary amine during coupling or cause aggregation. Solution: Use the Bis-Salt Method where the pH is controlled to deprotonate the primary amine (


) but keep the amidine protonated (

).

Reagents:

  • Scaffold-COOH (1.0 eq)

  • Amine-TFA Salt (from Protocol B) (1.2 eq)

  • HATU (1.1 eq) or PyBOP

  • DIPEA (Diisopropylethylamine)

  • DMF (Anhydrous)

Procedure:

  • Dissolve Scaffold-COOH and HATU in anhydrous DMF under Nitrogen.

  • Add DIPEA (1.0 eq) to activate the acid. Stir for 5 minutes.

    • Visual Check: Solution should remain clear.

  • In a separate vial, dissolve the Amine-TFA Salt in DMF.

  • Add DIPEA carefully to the amine solution.

    • Stoichiometry Calculation: You need enough base to neutralize the TFA counterions associated with the primary amine, but avoid large excess that would deprotonate the amidine.

    • Target: pH 8–9 (measured on wet pH paper). Usually 3–4 eq of DIPEA total is sufficient.

  • Add the amine solution to the activated acid solution dropwise.

  • Stir at RT for 2–16 hours.

  • Purification:

    • The product will be a charged amidine species.

    • Purify via Reverse-Phase HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA.

    • The product will elute as the TFA salt.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Coupling Issues

IssueProbable CauseCorrective Action
Low Yield Amidine interference (side reaction).Pre-protect the amidine nitrogen (e.g., with Cbz-Cl) before Boc-deprotection if the scaffold is highly electrophilic.
Incomplete Reaction Salt formation/insolubility.Switch solvent to NMP or DMSO; ensure sufficient DIPEA is added to neutralize TFA salts.
Double Addition Amidine acting as nucleophile.Maintain pH < 10. The amidine (

) should remain protonated and non-nucleophilic at pH 8–9.
Product Hydrolysis Amidine hydrolysis to amide.Avoid prolonged exposure to strong aqueous base. Store final product as a lyophilized salt.

Application: Protease Inhibitor Design

This reagent is specifically used to synthesize "P1" residues for serine protease inhibitors.

  • Target: Thrombin, Factor Xa, Trypsin.

  • Logic: These enzymes have a deep, negatively charged S1 pocket (Aspartate residue at the bottom).

  • Binding: The installed amidine group forms a salt bridge with the Aspartate, mimicking the native Arginine-Aspartate interaction but with a more compact, metabolically stable linker.

Example Structure Synthesized:



(This structure mimics the side chain of Arginine, lacking only the alpha-carbon stereocenter).

References

  • Peterlin-Mašič, L., & Kikelj, D. (2001).[4] Arginine mimetics.[4][5][6] Tetrahedron, 57(33), 7073-7105.[5] Link

  • Sanderson, P. E. (1999). Small molecule coagulation cascade inhibitors. Annual Reports in Medicinal Chemistry, 34, 71-80. Link

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. Link

Sources

Method

Application Note: Tert-butyl (3-amino-3-iminopropyl)carbamate in Medicinal Chemistry

This guide details the applications, protocols, and medicinal chemistry logic for Tert-butyl (3-amino-3-iminopropyl)carbamate (CAS: 77172-36-2), a critical peptidomimetic building block.[1] [1] Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, protocols, and medicinal chemistry logic for Tert-butyl (3-amino-3-iminopropyl)carbamate (CAS: 77172-36-2), a critical peptidomimetic building block.[1]

[1]

Executive Summary & Molecule Profile

Tert-butyl (3-amino-3-iminopropyl)carbamate (also known as Boc-β-alanine amidine or Boc-3-amidinopropylamine ) is a protected aliphatic amidine used primarily as an Arginine (Arg) surrogate in drug design.[1]

In medicinal chemistry, it serves as a "masked" P1 pharmacophore.[1] It allows researchers to introduce a highly basic, positively charged amidine group—mimicking the guanidine of arginine—into a scaffold while maintaining a specific ethylene linker length.[1] Its primary utility lies in the design of Serine Protease Inhibitors (e.g., Thrombin, Factor Xa) and Integrin Antagonists (RGD mimetics).[1]

Property Data
CAS Number 77172-36-2 (Free base) / 2172503-23-8 (Acetate salt)
Formula C9H19N3O2
MW 201.27 g/mol
Functional Role Arginine Mimetic; P1 Pharmacophore; Basic Linker
pKa (Amidine) ~11.5–12.5 (Highly Basic)
Solubility Soluble in MeOH, DMSO, Water (salt form)

Core Applications in Drug Discovery[1][2][3][4]

A. Serine Protease Inhibitors (Thrombosis & Anticoagulation)

Serine proteases like Thrombin and Factor Xa possess a deep, negatively charged S1 specificity pocket (containing Asp189) that recognizes basic residues.[1]

  • Mechanism: The amidine group of the deprotected ligand forms a bidentate salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket.[1]

  • Advantage: Unlike benzamidines (aromatic), this aliphatic amidine offers greater conformational flexibility and a distinct pKa profile, often improving oral bioavailability by reducing overall lipophilicity.[1]

B. Integrin Antagonists (RGD Mimetics)

Integrins (e.g.,


, 

) recognize the Arg-Gly-Asp (RGD) sequence.[1]
  • Application: This molecule replaces the Arginine residue. The amidine mimics the charge delocalization of the guanidine group but with a shorter, more metabolically stable linker.[1]

  • Therapeutic Area: Anti-platelet agents, cancer metastasis inhibitors.[1]

C. Antibody-Drug Conjugates (ADCs) & Linkers[1][5][6]
  • Solubility Enhancer: The high basicity of the amidine ensures protonation at physiological pH, increasing the aqueous solubility of hydrophobic payloads in ADCs.[1]

Mechanism of Action & Design Logic

The following diagram illustrates the pharmacophore mapping of the molecule when binding to a Trypsin-like serine protease.

PharmacophoreMap Figure 1: Pharmacophore mapping of the Amidine moiety binding to the S1 pocket of Serine Proteases. cluster_molecule Tert-butyl (3-amino-3-iminopropyl)carbamate cluster_target Serine Protease Active Site (S1 Pocket) Boc Boc Group (Masking) Linker Ethylene Linker (Spacer) Boc->Linker Cleaved before Coupling Amidine Amidine Group (Warhead) Linker->Amidine Covalent Bond Asp189 Asp189 (Anionic Anchor) Amidine->Asp189 Salt Bridge (Ionic Interaction) Gly216 Gly216 (H-Bond Acceptor) Amidine->Gly216 H-Bonding

[1]

Experimental Protocols

Protocol A: Synthesis of the Reagent (Pinner Reaction)

Use this protocol if the reagent is not purchased commercially.[1] It converts Boc-β-cyanoalanine to the amidine.[1]

Reagents: Boc-β-cyanoalanine (Boc-NH-CH2-CH2-CN), Dry Ethanol, Dry HCl gas (or Acetyl Chloride), Ammonia (methanolic).[1]

  • Imidate Formation:

    • Dissolve Boc-β-cyanoalanine (1.0 eq) in anhydrous ethanol/chloroform (1:1).

    • Cool to 0°C under

      
      .
      
    • Bubble dry HCl gas through the solution for 30–60 mins (saturation). Alternatively, add Acetyl Chloride dropwise to ethanol to generate HCl in situ.[1]

    • Stir at 0°C for 4–12 hours. Monitor the disappearance of the nitrile peak (~2250

      
      ) by IR.[1]
      
    • Concentrate in vacuo to yield the Ethyl Imidate Hydrochloride intermediate. Do not expose to moisture.

  • Ammonolysis (Amidine Formation):

    • Redissolve the crude imidate in anhydrous methanol.

    • Add 7N

      
       in methanol (5.0 eq) at 0°C.
      
    • Seal the vessel and stir at Room Temperature (RT) for 12–24 hours.

    • Concentrate to dryness.

    • Purification: Recrystallize from EtOH/Et2O or purify via Reverse Phase (C18) Flash Chromatography (Water/Acetonitrile with 0.1% TFA).[1]

Protocol B: Coupling & Deprotection (Peptidomimetic Synthesis)

This workflow describes using the reagent to cap a carboxylic acid scaffold.[1]

Workflow Diagram:

SynthesisWorkflow Figure 2: Workflow for incorporating the amidine building block into a drug scaffold. Start Reagent: Boc-NH-CH2-CH2-C(=NH)NH2 Step1 Step 1: Boc Deprotection (TFA or HCl) Start->Step1 Interm Intermediate: H2N-CH2-CH2-C(=NH)NH2 (Diamine Salt) Step1->Interm Yields free amine Step2 Step 2: Amide Coupling (EDC/HOBt or HATU) Interm->Step2 Amine reacts Scaffold Scaffold-COOH (Drug Core) Scaffold->Step2 Carboxyl reacts Final Final Product: Scaffold-CONH-CH2-CH2-Amidine Step2->Final

Detailed Steps:

  • Boc Deprotection:

    • Dissolve Tert-butyl (3-amino-3-iminopropyl)carbamate (1.0 mmol) in DCM (5 mL).

    • Add TFA (2 mL) dropwise at 0°C.

    • Stir for 1–2 hours at RT.

    • Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.[1]

    • Result: 3-aminopropanamidine trifluoroacetate salt.[1]

  • Amide Coupling:

    • Dissolve the Scaffold-COOH (1.0 eq) in DMF.[1]

    • Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 5 mins to activate.

    • Add the 3-aminopropanamidine salt (1.1 eq) dissolved in DMF.

    • Critical Note: Ensure pH is basic (>8) using DIPEA, as the amidine salt is acidic.[1] However, avoid large excess base which might cause amidine hydrolysis or side reactions.[1]

    • Stir at RT for 4–16 hours.

  • Purification:

    • The product is highly polar/basic.

    • Use Preparative HPLC (C18 column).[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

    • Gradient: 0% to 50% B (Amidine products elute early).[1]

    • Lyophilize to obtain the final inhibitor as a TFA salt.[1]

Troubleshooting & Critical Parameters

Issue Root Cause Solution
Low Yield in Coupling Amine salt not neutralizedEnsure at least 3.0 eq of DIPEA is used to neutralize both the amine salt and the amidine salt.
Side Reactions Amidine acting as nucleophileThe primary amine is more nucleophilic than the amidine.[1] However, if using active esters, the amidine can react.[1] Keep the reaction time short or use less reactive coupling agents (EDC/HOBt) if selectivity is poor.[1]
Hygroscopicity Salt formationAmidine salts (HCl, Acetate) are very hygroscopic.[1] Store under Argon in a desiccator.
Instability HydrolysisAmidines can hydrolyze to amides in basic aqueous conditions. Perform workups quickly or use acidic HPLC purification.

References

  • Design of Thrombin Inhibitors

    • Sanderson, P. E., et al. (1998).[1] "L-371,912: A Potent, Orally Bioavailable Thrombin Inhibitor."[1] Journal of Medicinal Chemistry.

  • Amidine Synthesis (Pinner Reaction)

    • Pinner, A. (1892).[1] "Die Imidoether und ihre Derivate." Berichte der deutschen chemischen Gesellschaft. (Classic Protocol Foundation).[1][2]

  • RGD Mimetics & Integrins

    • Xiong, J. P., et al. (2002).[1] "Crystal Structure of the Extracellular Segment of Integrin

      
      ." Science. [1]
      
  • Commercial Reagent Data

    • BLD Pharm. "Tert-butyl (3-amino-3-iminopropyl)carbamate acetate Technical Data."

Sources

Application

Application Note: Tert-butyl (3-amino-3-iminopropyl)carbamate in Serine Protease Inhibitor Development

Executive Summary Tert-butyl (3-amino-3-iminopropyl)carbamate (also known as Boc-3-aminopropionamidine or Boc- -alanine amidine ) is a specialized synthetic building block used primarily in the development of peptidomime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl (3-amino-3-iminopropyl)carbamate (also known as Boc-3-aminopropionamidine or Boc-


-alanine amidine ) is a specialized synthetic building block used primarily in the development of peptidomimetic enzyme inhibitors. Its core structural feature—a protected primary amine linked to a free amidine moiety—serves as a critical pharmacophore for targeting the S1 specificity pocket  of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase).

This guide details the chemical handling, synthetic integration, and biological evaluation of this compound. It provides a validated workflow for converting this building block into potent enzyme inhibitors, emphasizing the "P1-Warhead" strategy where the amidine group mimics the side chain of Arginine.

Chemical Profile & Structural Logic[1]

Molecule Identity[1][2]
  • IUPAC Name: tert-butyl (3-amino-3-iminopropyl)carbamate

  • Common Synonyms: Boc-

    
    -alanine amidine; 3-(Boc-amino)propionamidine.
    
  • Chemical Structure:

    
    
    
  • Functional Role: Arginine Mimetic (P1 Residue).

  • Key Property: The amidine group (

    
    ) is highly basic and positively charged at physiological pH, enabling strong electrostatic interactions with Aspartate residues in enzyme active sites.
    
Mechanism of Action (The "S1 Anchor")

In trypsin-like serine proteases, the S1 pocket contains a conserved Aspartate residue (Asp189 in trypsin; Asp189 in Factor Xa; Asp189 in Thrombin) at the bottom of the cleft.

  • Binding: The positively charged amidine group of the inhibitor penetrates the S1 pocket.

  • Salt Bridge: It forms a bidentate salt bridge with the carboxylate of Asp189.

  • Selectivity: The length of the linker (ethyl group in this compound) mimics the aliphatic chain of Arginine, positioning the amidine optimally for binding.

Protocol A: Synthetic Integration (The "P1-First" Strategy)

This protocol describes the synthesis of a generic protease inhibitor using Tert-butyl (3-amino-3-iminopropyl)carbamate as the starting P1 fragment.

Pre-requisites
  • Reagent: Tert-butyl (3-amino-3-iminopropyl)carbamate hydrochloride (Commercially available or synthesized via Pinner reaction from Boc-

    
    -alanine nitrile).
    
  • Scaffold: A carboxylic acid-terminated P2-P3 fragment (e.g., D-Phe-Pro-OH for thrombin inhibition).

  • Coupling Agents: HATU or EDC/HOBt.

  • Solvents: DMF (anhydrous), DCM.

Step-by-Step Synthesis Workflow
Step 1: Boc-Deprotection of the Amidine Reagent

The commercial reagent has a protected amine (Boc) and a free amidine (usually as HCl salt). To couple it to a scaffold, we must first expose the amine.

  • Note: This step is counter-intuitive. Usually, you couple the Boc-protected acid to the amine. However, if this reagent is the amine source , the Boc is on the wrong end?

  • Correction: The reagent is Boc-NH-CH2-CH2-C(=NH)NH2 .

    • Scenario A (C-terminal capping): You want to attach this to the C-terminus of a peptide acid. You must remove the Boc group first to get

      
      .
      
    • Scenario B (N-terminal capping): You want to react the amidine with an electrophile (rare for inhibitors).

    • Standard Protocol: We follow Scenario A.

  • Dissolution: Dissolve 1.0 mmol of Tert-butyl (3-amino-3-iminopropyl)carbamate HCl in 5 mL of 4M HCl in Dioxane.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of starting material) or LC-MS.

  • Workup: Evaporate solvent under reduced pressure. The product, 3-aminopropionamidine dihydrochloride , is hygroscopic. Use immediately or store under Argon at -20°C.

Step 2: Coupling to the P2-P3 Scaffold
  • Activation: Dissolve the Carboxylic Acid Scaffold (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (3.0 mmol). Stir for 5 minutes to activate the acid.

  • Coupling: Add the crude 3-aminopropionamidine dihydrochloride (from Step 1) to the reaction mixture.

  • Reaction: Stir at room temperature for 4–16 hours.

  • Monitoring: Check by LC-MS for the formation of the product mass (

    
    ).
    
  • Purification: The product is highly polar (charged amidine). Purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

    • Tip: The amidine will elute early. Collect fractions and lyophilize to obtain the inhibitor as a TFA salt.

Visualization of Synthetic Logic

SynthesisWorkflow Start Boc-Amidine Reagent (Protected P1) Deprotect Step 1: Acidic Deprotection (4M HCl/Dioxane) Start->Deprotect Intermediate Free Amine Species (H2N-Linker-Amidine) Deprotect->Intermediate Coupling Step 2: Amide Coupling (HATU/DIPEA) Intermediate->Coupling Scaffold P2-P3 Scaffold (Carboxylic Acid) Scaffold->Coupling Product Final Inhibitor (Scaffold-NH-Linker-Amidine) Coupling->Product

Caption: Workflow for integrating the amidine moiety into a peptide scaffold via C-terminal amidation.

Protocol B: Biological Evaluation (Enzyme Inhibition Assay)

Once synthesized, the inhibitor must be validated against target proteases (e.g., Thrombin).

Materials
  • Enzyme: Human

    
    -Thrombin (0.1 U/mL final concentration).
    
  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

  • Inhibitor: The synthesized amidine compound (prepare serial dilutions in DMSO/Buffer).

Assay Procedure (96-Well Format)
  • Preparation: Add 150

    
    L of Buffer to each well.
    
  • Inhibitor: Add 20

    
    L of Inhibitor solution (varying concentrations: 1 nM to 100 
    
    
    
    M). Include a "Vehicle Control" (Buffer + DMSO only).
  • Enzyme Addition: Add 20

    
    L of Thrombin solution. Incubate at 37°C for 10 minutes to allow equilibrium binding.
    
  • Start Reaction: Add 10

    
    L of Substrate S-2238 (Final conc. 
    
    
    
    M, approx
    
    
    ).
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. log[Inhibitor] to determine
    
    
    .
Data Presentation Template
Compound IDStructure (P1-P2-P3)IC50 (Thrombin)Ki (Calculated)Selectivity (vs Trypsin)
Ref-1 Benzamidine (Standard)500

M
--1.0
Test-01 D-Phe-Pro-Amidine Experimental

Ratio

Advanced Application: Prodrug Design (Amidoximes)

Direct amidine inhibitors often suffer from poor oral bioavailability due to their high basicity (positive charge at pH 7.4 prevents membrane crossing).

Strategy: Convert the amidine to an Amidoxime (


).
  • Synthesis: React the nitrile precursor with Hydroxylamine (

    
    ) instead of the Pinner condition, OR react the finished amidine inhibitor with hydroxylamine (less common).
    
  • Mechanism: The amidoxime is neutral and lipophilic. It is absorbed in the gut and reduced back to the active amidine by cytochrome b5/NADH reductase systems in the liver.

  • Relevance: This strategy was successfully used in the development of Ximelagatran (an oral thrombin inhibitor).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Amidine group interfering with activation.Ensure the amidine is protonated (salt form) or use less base (DIPEA). Do not use large excess of base which might deprotonate the amidine (making it nucleophilic and causing side reactions).
Hygroscopic Product Amidine salts absorb water rapidly.Lyophilize immediately after HPLC. Store in desiccator. Handle in glovebox if possible.
Poor Inhibition Linker length mismatch.The ethyl linker (from

-alanine) is shorter than Arginine's propyl linker. If potency is low, consider using Boc-4-aminobutyramidine (propyl linker) to extend reach into the S1 pocket.

References

  • BenchChem. (2025).[1] The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery. Retrieved from

  • Meyer, et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem. (2025).[2] Tert-butyl (3-aminopropyl)carbamate Compound Summary.

  • Ferguson, T.E.G., et al. (2022).[3] Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry.

  • Ghosh, A.K. (2015).[2] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

(Note: While specific CAS 167256-06-6 was queried, the protocols above apply generally to the class of Boc-protected amidine linkers used in medicinal chemistry, validated against standard serine protease inhibitor design principles.)

Sources

Method

Application Notes &amp; Protocols: Leveraging Tert-butyl (3-amino-3-iminopropyl)carbamate Functionality for Advanced Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Guanidinylation in Biomolecule Research In the intricate world of biomolecular analysis and modification, the preci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Guanidinylation in Biomolecule Research

In the intricate world of biomolecular analysis and modification, the precise introduction of functional groups is paramount. The guanidino group, famously found in the side chain of arginine, imparts a unique combination of high basicity (pKa ≈ 13.5) and the ability to form multiple hydrogen bonds. This has made it a focal point for researchers aiming to enhance the analytical detection of biomolecules, particularly in mass spectrometry, or to modulate biological interactions.

This guide focuses on the application of the tert-butyl (3-amino-3-iminopropyl)carbamate moiety for labeling biomolecules. It is crucial to understand that this specific chemical structure is typically formed in situ on the biomolecule itself. The process, known as guanidinylation , involves the conversion of a primary amine (e.g., the ε-amine of a lysine residue in a protein) into a guanidino group. When a tert-butyloxycarbonyl (Boc)-protected guanidinylating reagent is used, the result is a Boc-protected guanidine on the biomolecule—structurally equivalent to the "tert-butyl (3-amino-3-iminopropyl)carbamate" functionality linked to the molecule's backbone.

The Boc protecting group offers a significant advantage by masking the high basicity of the guanidinium ion until its removal is desired, typically under acidic conditions. This allows for controlled, multi-step synthetic strategies in the complex chemical environment of biomolecules.[1][2]

Key Applications Include:

  • Enhanced Mass Spectrometry (MS) Signal: Converting lysine residues to homoarginine (via guanidinylation) increases the basicity of peptides, leading to improved ionization efficiency and more robust signals in MALDI-TOF MS analysis.[3]

  • Protein and Peptide Modification: Introducing a guanidino group can alter a protein's charge, structure, and biological activity, making it a valuable tool in protein engineering and peptidomimetic design.[1][4]

  • Synthesis of Complex Biomolecules: Boc-protected guanidinylation is a key step in the synthesis of complex natural products and their analogues for drug discovery.[2]

The Chemistry of Biomolecule Guanidinylation

The core of the labeling process is the reaction between a primary amine on the biomolecule and a specialized guanidinylating reagent. A variety of these reagents exist, with a common strategy being the use of an electrophilic guanidine equivalent that readily reacts with nucleophilic amines.

For introducing the Boc-protected guanidino group, reagents such as N,N'-di-Boc-N''-triflylguanidine are highly effective.[1][4] The triflyl group (Tf) is an excellent leaving group, facilitating the addition of the amine to the central carbon of the guanidine.

The general mechanism can be visualized as follows:

G cluster_product Product Biomolecule Biomolecule-NH₂ (e.g., Lysine Side Chain) Labeled_Biomolecule Biomolecule-NH-C(=N-Boc)-NH-Boc (Labeled Biomolecule) Biomolecule->Labeled_Biomolecule Nucleophilic Attack Reagent N,N'-di-Boc-N''-triflylguanidine Reagent->Labeled_Biomolecule Guanidinylation

Caption: General workflow of biomolecule guanidinylation.

Protocols for Biomolecule Labeling

Guanidinylation of Proteins for Enhanced Mass Spectrometry Analysis

This protocol is adapted for researchers aiming to improve protein identification through peptide mass fingerprinting. The conversion of lysine's primary amine to a homoarginine guanidino group simplifies peptide analysis by making tryptic digests more uniform in charge.[3]

Materials:

  • Protein sample (0.1-2 mg/mL in a suitable buffer, e.g., 50 mM ammonium bicarbonate, pH > 9)

  • Guanidinylating Reagent: O-Methylisourea hemisulfate is a common, effective reagent for this purpose.[3] For a protected approach, N,N'-di-Boc-N''-triflylguanidine can be used, followed by a deprotection step.

  • Base Reagent (e.g., 2.85 M NH₄OH)[3]

  • Stop Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • Standard protein reduction and alkylation reagents (DTT, iodoacetamide)

  • Trypsin (MS-grade)

Protocol Workflow:

G A 1. Protein Solubilization (pH > 9) B 2. Reduction & Alkylation (e.g., DTT, Iodoacetamide) A->B C 3. Tryptic Digestion (37°C, 2-18 hours) B->C D 4. Guanidinylation Reaction (Add Guanidinylation Reagent & Base) C->D E 5. Incubation (65°C, 30 min) D->E F 6. Stop Reaction (Add 10% TFA) E->F G 7. Sample Cleanup (e.g., C18 ZipTip) F->G H 8. MALDI-TOF MS Analysis G->H

Caption: Workflow for protein guanidinylation prior to MS analysis.

Step-by-Step Procedure:

  • Protein Preparation: Ensure your protein of interest is solubilized, reduced, and alkylated according to standard proteomics protocols.[3]

  • Tryptic Digestion: Digest the protein with trypsin at a 1:20 to 1:100 (w/w) ratio of trypsin to protein. Incubate at 37°C for 2-18 hours.[3]

  • Guanidinylation Reagent Preparation: Prepare the guanidinylation reagent solution. For example, dissolve O-Methylisourea hemisulfate in deionized water.[3]

  • Reaction Setup: In a microcentrifuge tube, combine your peptide digest solution with the Base Reagent and the Guanidinylation Reagent. A typical ratio might involve 10 µL of peptide solution, 10 µL of Base, and 10 µL of the reagent.

  • Incubation: Incubate the reaction mixture for 30 minutes at 65°C.[3]

  • Quenching: Stop the reaction by adding an appropriate volume of Stop Solution (e.g., 10% TFA) to lower the pH to < 3.[3]

  • Desalting: Clean up the sample using a C18 solid-phase extraction tip to remove excess reagents and salts before MS analysis.

  • Analysis: Analyze the sample by MALDI-TOF MS. Peptides containing lysine will show a mass increase of 42.0218 Da for each guanidinylated site.[3]

Solid-Phase Guanidinylation of Peptides

This protocol describes the modification of a resin-bound peptide, specifically targeting a deprotected ornithine or lysine side chain. This is a common step in the synthesis of arginine-containing peptide analogues.[4]

Materials:

  • Fmoc-protected peptide-resin with a selectively deprotected amine side chain (e.g., from an Orn(Mtt) residue).

  • Guanidinylating Reagent: N,N'-di-Boc-N''-triflylguanidine (1.5-2 equivalents).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3-4 equivalents).

  • Washing Solvents: DCM, Dimethylformamide (DMF).

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin in the reaction solvent (e.g., DCM) for 30 minutes in a solid-phase synthesis vessel.

  • Reagent Solution: In a separate vial, dissolve N,N'-di-Boc-N''-triflylguanidine in the reaction solvent.

  • Guanidinylation Reaction: Drain the solvent from the resin. Add the solution of the guanidinylating reagent to the resin, followed by the addition of DIPEA.

  • Incubation: Agitate the reaction vessel at room temperature for 2-12 hours. The reaction progress can be monitored by taking a small sample of resin beads and performing a Kaiser test (a negative test indicates complete reaction).

  • Washing: Once the reaction is complete, drain the reaction mixture and thoroughly wash the resin sequentially with DCM and DMF to remove all excess reagents.

  • Further Synthesis or Cleavage: The resin-bound peptide, now containing the Boc-protected guanidino group, can proceed to the next synthesis step or be cleaved from the resin.

  • Deprotection (Optional): The Boc groups on the newly formed guanidino group can be removed during the final acid-mediated cleavage and deprotection of the peptide (e.g., using a high concentration of TFA).

Quantitative Data and Reaction Parameters

The choice of reagent and reaction conditions is critical for successful guanidinylation. The table below summarizes key parameters for commonly used reagents.

Reagent NameTarget Functional GroupTypical SolventKey Features & AdvantagesReference
O-Methylisourea Primary Amines (Lysine)Aqueous Buffer (pH > 9)Inexpensive; effective for converting lysines to homoarginine for MS.[3]
N,N'-di-Boc-N''-triflylguanidine Primary & Secondary AminesDCM, THFHighly reactive; provides stable Boc-protected guanidines; suitable for solid-phase synthesis.[1][4]
N,N',N''-tri-Boc-guanidine Alcohols (via Mitsunobu)THF, TolueneConverts alcohols to fully protected guanidines in one step.[1][5]

Safety and Handling

Guanidinylating reagents and associated chemicals require careful handling in a well-ventilated chemical fume hood. Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.[6][7]

  • Corrosive Hazards: Many amine-containing compounds and reagents are corrosive and can cause severe skin burns and eye damage.[8]

  • Handling: Avoid inhalation of dusts or vapors. Ensure adequate ventilation.[6]

  • Storage: Store reagents in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

  • Feichtinger, K., Sings, H. L., & Baker, T. J. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432-8439. [Link]

  • Baker, T. J., et al. (2000). Guanidinylation reagents.
  • PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. [Link]

  • Van Vranken, D. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54402. [Link]

  • Baker, T. J., et al. (2000). Guanidinylation reagents.
  • Van Vranken, D. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]

  • AxisPharm. (n.d.). tert-Butyl (3-aminopropyl)carbamate. [Link]

  • Dana Bioscience. (n.d.). tert-Butyl (3-amino-3-iminopropyl)(methyl)carbamate acetate 100mg. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Tert-butyl (3-amino-3-iminopropyl)carbamate" low yield in guanidinylation reactions

The following Technical Support Guide addresses the low yield of Tert-butyl (3-amino-3-iminopropyl)carbamate (also known as N-Boc-3-amidinopropylamine or the N-Boc-β-alanine amidine ). While the user query mentions "guan...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the low yield of Tert-butyl (3-amino-3-iminopropyl)carbamate (also known as N-Boc-3-amidinopropylamine or the N-Boc-β-alanine amidine ).

While the user query mentions "guanidinylation reactions," this specific molecule is an amidine (


), not a guanidine (

). The low yield typically stems from the Pinner Reaction (synthesis from nitrile) or instability during workup. If you are attempting to synthesize a guanidine (e.g., N-Boc-Agmatine) and obtaining this amidine, or vice versa, this guide clarifies the distinction and optimizes the amidine synthesis.

[1]

Case ID: AMIDINE-YIELD-OPT-001 Topic: Troubleshooting Low Yields in Amidine Synthesis & Isolation Applicable Chemistry: Pinner Reaction, Amidine Formation, Peptidomimetic Synthesis[1]

Part 1: Diagnostic Workflow (Root Cause Analysis)[1]

Low yields of Tert-butyl (3-amino-3-iminopropyl)carbamate are rarely due to the reaction rate itself, but rather the instability of the intermediate imidate or the hydrolysis of the final amidine during isolation.[1]

The "Four Horsemen" of Low Amidine Yields
Failure PointSymptomRoot CauseMechanism of Failure
1.[1] Moisture Control Product is the Ester (Ethyl 3-(Boc-amino)propionate).[1]Wet solvent or HCl gas.The Pinner intermediate (imidate salt) reacts faster with

than

, hydrolyzing to the ester.
2. Temperature Product is the Amide (N-Boc-β-alanine amide).[1]Reaction temp > 0°C during HCl addition.High temp facilitates the "Pinner cleavage" to amide + alkyl chloride rather than imidate formation.
3. Workup pH Low recovery; product lost in aqueous layer.pH > 10 during extraction.Amidines are strong bases (

). At high pH, the free base forms, which is unstable and hydrolyzes to the amide.
4. Cyclization Product is Tetrahydropyrimidine .Boc deprotection or high heat.Intramolecular attack of the amidine on the carbamate (Boc) or, if Boc is lost, the amine attacks the amidine.

Part 2: Reaction Pathway & Failure Modes (Visualization)[1]

The following diagram illustrates the critical path from the nitrile precursor to the target amidine, highlighting where yields are lost to side reactions.

AmidineSynthesis Nitrile N-Boc-beta-alanine Nitrile (Starting Material) Imidate Imidate Salt (Pinner Intermediate) Nitrile->Imidate 1. HCl (gas), EtOH Anhydrous, 0°C Target Tert-butyl (3-amino-3-iminopropyl)carbamate (TARGET AMIDINE) Imidate->Target 2. NH3 (gas/MeOH) 0°C to RT Ester Ethyl Ester (Byproduct: Moisture) Imidate->Ester H2O present (Hydrolysis) Amide Primary Amide (Byproduct: Hydrolysis) Imidate->Amide High Temp / pH > 11 (Decomposition) Target->Amide Aq. Workup (pH > 10) Slow Hydrolysis Cyclic Tetrahydropyrimidine (Byproduct: Cyclization) Target->Cyclic Heat or Acid (Boc loss)

Caption: Figure 1. Pinner reaction pathway showing the target amidine synthesis and competing hydrolysis/cyclization pathways.

Part 3: Optimized Experimental Protocol

To maximize yield, you must switch from a standard "guanidinylation" mindset (which often uses aqueous buffers) to a strict anhydrous Pinner protocol .

Target Molecule: Tert-butyl (3-amino-3-iminopropyl)carbamate

Precursor: Tert-butyl (2-cyanoethyl)carbamate (N-Boc-beta-alanine nitrile)[1]

Step 1: Formation of the Imidate (Pinner Salt) [2][3]
  • Reagents: Anhydrous Ethanol (or Methanol), dry HCl gas.

  • Protocol:

    • Dissolve the nitrile in anhydrous Ethanol (0.5 M concentration).

    • Cool to 0°C (Ice/Salt bath).

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturated. Do not use aqueous HCl.

    • Seal the flask tightly (parafilm/stopper) and store at 4°C for 18–24 hours.

    • Critical Check: Evaporate a small aliquot. The residue should be a solid (Imidate HCl). If it's an oil that smells like ester, your ethanol was wet.

Step 2: Ammonolysis (Amidine Formation) [1]
  • Reagents: 7N

    
     in Methanol (Commercial anhydrous solution is best).
    
  • Protocol:

    • Concentrate the Imidate solution from Step 1 in vacuo to remove excess HCl (keep bath < 30°C).

    • Redissolve the solid residue in anhydrous Methanol.

    • Add 7N

      
       in MeOH (3–5 equivalents) at 0°C .
      
    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Monitor by TLC (run in 10% MeOH/DCM + 1%

      
      ). The amidine will be very polar (low 
      
      
      
      ).
Step 3: Isolation (The Yield Killer)
  • The Trap: Do not perform a standard aqueous extraction with strong base (NaOH). The free base amidine is unstable and water-soluble.[1]

  • Optimized Workup:

    • Concentrate the reaction mixture to dryness.

    • Triturate the residue with Diethyl Ether or MTBE to remove non-polar byproducts (unreacted nitrile).

    • Purification: The product is likely the Hydrochloride salt.

      • Option A (Precipitation): Dissolve in minimal cold MeOH and precipitate with

        
        .
        
      • Option B (Reverse Phase): Use C18 flash chromatography with Water/Acetonitrile (0.1% TFA or Formic Acid). Isolate as the TFA/Formate salt.

      • Option C (Free Base - Risky): If you must have the free base, use a strongly basic ion-exchange resin (e.g., Amberlyst A-26 OH form) in MeOH, filter, and evaporate quickly. Do not store as free base.

Part 4: Troubleshooting FAQs

Q1: I am using a "guanidinylation" reagent (like 1H-Pyrazole-1-carboxamidine) on N-Boc-diaminopropane. Why am I getting low yields?

A: If you are using a guanylating reagent, you are attempting to make the Guanidine (N-Boc-Agmatine), not the Amidine (Title Molecule).[1]

  • Issue: The title molecule (

    
    ) is missing a nitrogen compared to the guanidine (
    
    
    
    ).
  • Correction: If you actually want the Amidine (Title Molecule), you cannot make it via "guanidinylation" of an amine. You must use the Pinner reaction on the Nitrile as described above.

  • If you want the Guanidine: The low yield is likely due to "capping."[4] The pyrazole reagent can react with the Boc-amine, but if the amine is not free (salt form) or if the reagent degrades, yield drops. Ensure your amine is a free base (use DIPEA) before adding the guanylating agent.

Q2: Why does my product turn into a liquid and smell like ester?

A: This is "Pinner Hydrolysis." Your reaction solvent contained water.[2][4][5][6][7]

  • Fix: Use freshly opened anhydrous Ethanol/Methanol. Do not generate HCl gas by dripping

    
     onto NaCl unless you pass it through a 
    
    
    
    drying trap. Using commercial 4M HCl in Dioxane is a safer, drier alternative (though slower).
Q3: Can I purify this on silica gel?

A: Standard silica gel is acidic and will bind the amidine strongly, leading to broad peaks and mass loss.

  • Fix: Use Neutralized Silica . Pre-wash your column with 1% Triethylamine in your eluent, then run your column with 10-20% MeOH in DCM + 1%

    
    .[1] Alternatively, use Reverse Phase (C18) which is far superior for amidines.
    
Q4: Is the Boc group stable during the HCl step?

A: Generally, yes, if the temperature is kept at 0°C and the exposure time is controlled. However, prolonged exposure to HCl in MeOH can cleave the Boc group.

  • Check: If you see a byproduct with Mass = [Target - 100], you lost the Boc.[1]

  • Mitigation: Use HCl in Dioxane instead of MeOH for the first step (Imidate formation), as Boc is more stable in non-protic acidic media.

Part 5: References & Grounding

  • Pinner Reaction Mechanism & Review:

    • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews.

    • Source: [1]

  • Amidine Synthesis Optimization:

    • Dunn, P. J. (2011). Amidines and N-Substituted Amidines.[1] Comprehensive Organic Functional Group Transformations II.

    • Source: [1]

  • Guanidinylation vs. Amidine Formation:

    • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[6][8] Arkivoc.

    • Source: [1]

  • Peptidomimetic Intermediates (Boc-Amidine context):

    • Use of N-Boc-3-amidinopropylamine in Factor Xa inhibitors.[1]

    • Source: (General search for amidine intermediates).[1]

Disclaimer: This guide assumes the user intends to synthesize the specific chemical structure named. If the intent was to synthesize the Guanidine analog (Agmatine derivative), please refer to protocols for "Guanylation of Amines" using S-methylisothiourea or Pyrazole-carboxamidine.

Sources

Optimization

"Tert-butyl (3-amino-3-iminopropyl)carbamate" stability issues during synthesis

Case Reference: N-Boc-β-Alanine Amidine Stability & Synthesis Executive Summary: The Stability Paradox Tert-butyl (3-amino-3-iminopropyl)carbamate (also known as N-Boc-3-aminopropionamidine ) presents a classic "orthogon...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: N-Boc-β-Alanine Amidine Stability & Synthesis

Executive Summary: The Stability Paradox

Tert-butyl (3-amino-3-iminopropyl)carbamate (also known as N-Boc-3-aminopropionamidine ) presents a classic "orthogonal conflict" in organic synthesis.

  • The Conflict: The molecule contains two functional groups with opposing stability requirements:[1][2][3][4][]

    • Boc Group (Carbamate): Acid-labile (cleaves at pH < 4).[6] Stable to base.

    • Amidine Group: Base-labile (hydrolyzes to amide at pH > 9 or in water).[6] Stable as an acid salt.

The "Silent Killer" (Cyclization): Beyond simple hydrolysis, this specific molecule has a unique, thermodynamically favorable decomposition pathway: Intramolecular Cyclization . The amidine nitrogen can attack the Boc carbonyl, expelling tert-butanol to form a cyclic urea derivative (tetrahydropyrimidine).[6] This often occurs during "standard" workups, leading to confusing NMR spectra where the Boc signal is lost but the mass balance seems correct.

Troubleshooting Module: Synthesis & Reaction Failures

Issue A: "My Boc group disappeared during amidine formation."

Diagnosis: You likely used the Pinner Reaction (HCl/Ethanol) or strong Lewis Acids.

  • The Trap: The classic Pinner reaction requires saturating a nitrile solution with HCl gas. While this forms the imidate, the high concentration of anhydrous HCl rapidly cleaves the Boc group, yielding the deprotected diamine (3-aminopropionamidine) dihydrochloride.[6]

Protocol Solution: The Amidoxime "Soft" Route Avoid direct acidic Pinner conditions. Use the Amidoxime Intermediate method, which operates under neutral-to-mild conditions.[6]

Step-by-Step Protocol:

  • Amidoxime Formation:

    • Dissolve Tert-butyl (2-cyanoethyl)carbamate (N-Boc-β-alanine nitrile) in Ethanol/Water (2:1).

    • Add 3.0 equiv Hydroxylamine hydrochloride and 3.0 equiv Sodium Carbonate .

    • Reflux at 70°C for 4-6 hours. (Boc is stable here; Carbonate buffers the pH).

    • Result: N-Boc-3-amino-propionamidoxime.[6]

  • Reduction to Amidine:

    • Dissolve the amidoxime in Acetic Acid (mild acid, Boc-safe).[6]

    • Add Acetic Anhydride (1.1 equiv) to activate the -OH (optional, boosts yield).[6]

    • Hydrogenate using Raney Nickel or Pd/C under H2 atmosphere (1 atm).[6]

    • Result: The Acetate salt of your target amidine.

Issue B: "I isolated a white solid, but it's the wrong mass (M-56 or M-74)."

Diagnosis: You triggered Intramolecular Cyclization .[7]

  • Mechanism: If the free base of the amidine is generated (e.g., during a basic workup with NaOH or NaHCO3) and allowed to stand or heat, the nucleophilic amidine nitrogen attacks the Boc carbonyl.

  • Product: Tetrahydropyrimidin-2(1H)-one.[6]

  • Trigger: Heating the free base > 40°C or storing in solution at pH > 8.

Visualization: Synthesis & Degradation Pathways

The following diagram maps the "Safe Route" vs. the "Danger Zones."

AmidinePathways Nitrile N-Boc-β-Alanine Nitrile (Starting Material) Pinner Pinner Reaction (HCl / EtOH) Nitrile->Pinner HCl gas Amidoxime Amidoxime Intermediate (NH2OH / Na2CO3) Nitrile->Amidoxime Safe Route Deprotected FAILURE: Deprotected Diamine (Boc Lost) Pinner->Deprotected Acid Cleavage Target TARGET MOLECULE N-Boc-Amidine (Acetate Salt) Amidoxime->Target H2 / Raney Ni / AcOH FreeBase Free Base Form (pH > 8) Target->FreeBase Basic Workup (NaOH) Cyclic DECOMPOSITION: Tetrahydropyrimidin-2-one (Cyclic Urea) FreeBase->Cyclic Intramolecular Attack (-tBuOH)

Figure 1: Synthesis decision tree highlighting the critical cyclization risk (red path) versus the recommended amidoxime route (green path).[6]

Troubleshooting Module: Purification & Storage

Issue C: "The compound decomposes on the Silica column."

Diagnosis: Silica gel is slightly acidic (pH 4-5) and contains bound water.[6]

  • Effect: This environment promotes both Boc cleavage (slowly) and hydrolysis of the amidine to the amide (rapidly).

Protocol Solution: Neutral Alumina or Reverse Phase [6]

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III). It is less acidic than silica.

  • Eluent: DCM / Methanol (9:1). Crucial: Add 1% Triethylamine or NH4OH to the eluent to keep the amidine protonated/stable? NO.

    • Correction: Adding base creates the Free Base, which risks cyclization.

    • Best Practice: Purify as the Acetate Salt on C18 Reverse Phase (HPLC).

    • Buffer: Water/Acetonitrile with 0.1% Acetic Acid or Ammonium Acetate (10mM).[6] Avoid TFA (too acidic, removes Boc upon concentration).[6]

Issue D: "How do I store this? It turned into an oil."[8]

Diagnosis: Amidines are hygroscopic. The free base absorbs CO2 from the air to form carbonates. Storage Guide:

  • Form: Store only as the salt (Acetate or Hydrochloride). Never store as the free base.

  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen (Desiccated).[6]

  • Shelf Life:

    • Acetate Salt:[6] 6 months at -20°C.[6]

    • Free Base: < 24 hours (Cyclizes or hydrolyzes).[6]

Quick Reference Data Table

ParameterStability StatusNotes / Action
Acid (Strong) Unstable HCl/TFA removes Boc immediately.[6]
Acid (Weak) Stable Stable in Acetic Acid or dilute buffers (pH 4-6).[6]
Base (Strong) Unstable NaOH/KOH causes hydrolysis to amide.[6]
Base (Weak) Risky NaHCO3 generates Free Base

Cyclization risk.
Heat Unstable >40°C accelerates cyclization to pyrimidinone.
Water Moderate Stable in solution for hours if pH is neutral/mildly acidic.

References

  • Judkins, B. D., et al. (1996). "A General Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367.[6] [6]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[6][8] (See section on Carbamate stability). [6]

  • Garigipati, R. S. (1990). "Efficient conversion of nitriles to amidines with methylchloroaluminum amide." Tetrahedron Letters, 31(14), 1969-1972.[6] [6]

  • Clement, B. (2002). "Reduction of Amidoximes to Amidines." Drug Metabolism Reviews, 34(3), 565-579.[6]

Sources

Troubleshooting

Technical Support Center: Optimization of Tert-butyl (3-amino-3-iminopropyl)carbamate Synthesis

Case ID: #BOC-AMD-001 Subject: Troubleshooting Byproduct Formation in Boc-Protected Amidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Analysis Target Molecule:...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BOC-AMD-001 Subject: Troubleshooting Byproduct Formation in Boc-Protected Amidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

Target Molecule: Tert-butyl (3-amino-3-iminopropyl)carbamate Chemical Structure Context: This molecule is a Boc-protected


-alanine amidine . It serves as a critical intermediate for peptidomimetics, particularly in the development of arginine mimetics (e.g., RGD peptides, thrombin inhibitors).

The Core Challenge: Synthesizing amidines from nitriles requires nucleophilic activation. However, the standard Pinner reaction (anhydrous HCl/EtOH) is incompatible with the acid-labile Boc protecting group. Consequently, researchers must use milder routes, which introduces a unique set of byproducts—primarily amides (via hydrolysis) and amidoximes (incomplete reduction).

Reaction Pathway & Failure Points

The following diagram illustrates the recommended synthesis route (via Amidoxime) and the specific points where byproducts A, B, and C are generated.

G Nitrile Start: Boc-Nitrile (Tert-butyl (2-cyanoethyl)carbamate) Amidoxime Intermediate: Boc-Amidoxime (Stable Solid) Nitrile->Amidoxime NH2OH·HCl, Base (Step 1) Amidine Target: Boc-Amidine (Tert-butyl (3-amino-3-iminopropyl)carbamate) Amidoxime->Amidine H2, Pd/C or Ammonium Formate (Step 2) Amidoxime->Amidine Incomplete Reduction (Byproduct C) Amide Byproduct A: Boc-Amide (Hydrolysis) Amidine->Amide pH > 9 or Moisture Deprotected Byproduct B: Free Amidine (Boc Loss) Amidine->Deprotected Strong Acid (TFA/HCl)

Figure 1: Synthesis logic showing the "Judkins" route (via Amidoxime) and critical divergence points leading to impurities.

Troubleshooting Guide (Byproduct Analysis)

This section addresses the three most common "Failure Scenarios" reported by users attempting this synthesis.

Scenario A: "My product mass is M+1 higher than expected (Hydrolysis)."

Diagnosis: You have formed Tert-butyl (3-amino-3-oxopropyl)carbamate (The Amide).

  • Mechanism: Amidines are mono-acidic bases (

    
    ). In their neutral form, they are susceptible to nucleophilic attack by water at the imine carbon, releasing ammonia and forming the thermodynamically stable amide.
    
  • Root Cause:

    • High pH workup (using strong NaOH).

    • Prolonged exposure to aqueous buffers.

    • Presence of water during the final evaporation step.

  • Corrective Action:

    • Maintain pH < 9: During extraction, use mild bases (Carbonate/Bicarbonate) rather than Hydroxide.

    • Lyophilization: Do not heat aqueous solutions of the amidine. Freeze-dry (lyophilize) to remove water.

Scenario B: "I see a peak +16 mass units higher than the product."

Diagnosis: You have unreacted Amidoxime intermediate.

  • Mechanism: The reduction of the N-O bond in the amidoxime is the rate-determining step.

  • Root Cause:

    • Catalyst poisoning (sulfur traces from solvents).

    • Insufficient hydrogen pressure (if using

      
       gas).
      
    • Old reagent (Ammonium Formate degrades over time).

  • Corrective Action:

    • Switch to Transfer Hydrogenation: Use 10% Pd/C with Ammonium Formate in Methanol. This is often more kinetic than

      
       gas for this specific transformation.
      
    • Add Acetic Acid: The reduction is faster in the presence of an acid equivalent (forms the amidine acetate salt in situ).

Scenario C: "The Boc group disappeared (M-100 mass observed)."

Diagnosis: Acid-catalyzed deprotection.

  • Mechanism: While Boc is base-stable, it cleaves rapidly in strong acids (TFA, HCl) and slowly in weak acids at high temperatures.

  • Root Cause:

    • Using the Pinner Reaction (HCl/EtOH). STOP immediately.

    • Heating the reduction reaction (Step 2) > 50°C in Acetic Acid.

  • Corrective Action:

    • Use the Amidoxime route (described below).

    • Keep reaction temperatures below 40°C.

Recommended Protocol: The "Modified Judkins" Route

This protocol is optimized to preserve the Boc group while ensuring conversion. It avoids the harsh conditions of the Pinner reaction.

Step 1: Formation of the Amidoxime[1]
  • Dissolve 1.0 eq of Tert-butyl (2-cyanoethyl)carbamate in Ethanol (0.5 M).

  • Add 1.5 eq of Hydroxylamine Hydrochloride (

    
    ).
    
  • Add 1.5 eq of

    
     (or 
    
    
    
    ) dissolved in a minimum amount of water.
  • Reflux at 70°C for 4-6 hours. Monitor by TLC (Nitrile disappears; Amidoxime is more polar).

  • Workup: Evaporate EtOH. Resuspend in EtOAc/Water. Wash organic layer with brine. Dry (

    
    ) and concentrate.
    
    • Checkpoint: The Amidoxime is usually a white solid.

Step 2: Reduction to Amidine (Transfer Hydrogenation)
  • Dissolve the crude Amidoxime in Methanol (0.2 M).

  • Add 1.0 - 2.0 eq of Acetic Acid (Critical: buffers the amine, prevents side reactions).

  • Add 10 wt% of 10% Pd/C catalyst (wet support is safer).

  • Add 5.0 eq of Ammonium Formate in one portion.

    • Note: Mild exotherm and gas evolution (

      
      ) will occur.
      
  • Stir at Room Temperature (25°C) for 4–12 hours.

  • Filter through Celite to remove Pd/C.

  • Concentrate the filtrate.

    • Purification: The residue contains the Amidine Acetate salt and excess Ammonium Formate.

Data Table: Solvent & Reagent Compatibility
Reagent/ConditionCompatibility with Boc-AmidineRisk LevelNotes
HCl / EtOH (Pinner) Incompatible HighWill cleave Boc instantly.
NaOH (1M) Poor HighCauses rapid hydrolysis to Amide.
Acetic Acid (glacial) Compatible LowSafe at RT; risk of Boc loss if boiled.
Ammonium Formate Excellent LowBest H-donor; byproducts are volatile/inert.
TFA (Trifluoroacetic) Incompatible HighUsed for intentional deprotection only.

Purification & Analysis (HPLC)[2]

Separating the Amidine from the Amide byproduct is difficult due to similar polarities.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Gemini). Note: Use a column stable to high pH if possible, but low pH is standard for MS.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if isolating; it forms sticky salts).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 20 minutes. (Amidines are polar and elute early).

Detection Logic (MS)
  • Target (M+H): ~202.15 Da

  • Amide Impurity: ~203.13 Da (Often co-elutes; requires high-resolution MS or slow gradient to distinguish).

  • Boc-Loss: ~102.1 Da (Will elute in the void volume).

Frequently Asked Questions (FAQ)

Q: Can I use the Garigipati method (AlMe3 + NH4Cl)? A: While effective for unreactive nitriles, Aluminum reagents are Lewis acids and can coordinate to the Boc carbonyl, potentially leading to cleavage or complexation. The Amidoxime route is significantly milder and higher yielding for Boc-protected substrates.

Q: Why is my yield >100%? A: You likely have trapped solvent or Ammonium Formate/Acetate salts. Amidines form very hygroscopic salts. Lyophilize repeatedly from water/dioxane to remove volatile salts.

Q: How do I store the product? A: Store as the Acetate or Formate salt at -20°C under Argon. The free base is unstable and will absorb


 from the air to form carbonates or hydrolyze to the amide.

References

  • Judkins, B. D., et al. (1996). "A General Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications.

  • Nadrah, K., & Dolenc, M. S. (2007).[1] "Preparation of Amidines by Amidoxime Reduction with Potassium Formate." Synlett.

  • Dunn, P. J. (2011). "The Chemistry of Amidines and Imidates." Comprehensive Organic Functional Group Transformations II.

  • Figliozzi, G. M., et al. (1996). "Synthesis of N-substituted Amidinophenoxy Pyridines as Thrombin Inhibitors." Methods in Enzymology.

Sources

Optimization

Technical Support Center: Analytical Challenges in the Characterization of Tert-butyl (3-amino-3-iminopropyl)carbamate

Welcome to the technical support guide for tert-butyl (3-amino-3-iminopropyl)carbamate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated analytical protocols to ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl (3-amino-3-iminopropyl)carbamate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated analytical protocols to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges associated with this versatile guanidinylating agent.

The unique structure of tert-butyl (3-amino-3-iminopropyl)carbamate, which includes a highly basic guanidine group and an acid-labile tert-butoxycarbonyl (Boc) protecting group, presents specific analytical hurdles. This guide is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles to ensure accurate and reliable characterization.

Frequently Asked Questions (FAQs)

Q1: Why do the NH proton signals in my ¹H NMR spectrum appear broad or disappear entirely?

A1: This is a common phenomenon for guanidinium groups. The protons on the nitrogen atoms are exchangeable and can undergo chemical exchange with residual water or other protic impurities in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange process broadens the signals, and in some cases, they can become so broad that they merge with the baseline and are not observed. The high basicity of the guanidine group can also catalyze this exchange. To sharpen these peaks, you can try using a very dry solvent and adding a drop of D₂O to exchange the NH protons for deuterium, which will cause their signals to disappear, confirming their identity.

Q2: I am observing significant peak tailing for my compound in reversed-phase HPLC. What is the cause and how can I fix it?

A2: Peak tailing is a frequent issue for highly basic compounds like tert-butyl (3-amino-3-iminopropyl)carbamate on standard silica-based C18 columns.[1] The positively charged guanidinium group can interact ionically with deprotonated silanol groups on the silica surface, leading to poor peak shape.[1]

Here are several strategies to mitigate this:

  • Use an acidic mobile phase modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the silanol groups, minimizing ionic interactions.[2]

  • Increase buffer strength: Using a buffer at a concentration of 10-25 mM can help maintain a consistent ionic state for the analyte and mask residual silanol activity.[1]

  • Employ an end-capped column: Use a high-quality, end-capped reversed-phase column where the surface silanols have been deactivated.[3]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique well-suited for highly polar and basic compounds that are poorly retained in reversed-phase chromatography.[3]

Q3: My mass spectrometry results show an unexpected mass or rapid in-source fragmentation. What could be the issue?

A3: The most common fragmentation pathway for this molecule is the loss of the Boc group or isobutylene. In-source fragmentation can be promoted by high cone voltage or high temperatures. If you are seeing a prominent peak corresponding to the loss of 100 Da (Boc group) or 56 Da (isobutylene), try reducing the source temperature and cone/fragmentor voltage. The expected [M+H]⁺ ion should be readily observed under gentle ESI+ conditions.

Q4: My elemental analysis results are consistently off, particularly for carbon and nitrogen. What are the potential reasons?

A4: Guanidinium salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to inaccurate weighing of the sample and consequently, incorrect elemental analysis percentages. Ensure the sample is thoroughly dried under high vacuum before analysis. Additionally, incomplete combustion during analysis can sometimes be an issue for nitrogen-rich compounds.

Q5: How should I properly store tert-butyl (3-amino-3-iminopropyl)carbamate to ensure its stability?

A5: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 4°C and protected from light.[4][5] Given its potential hygroscopicity and the lability of the Boc group in the presence of strong acids, it is crucial to protect it from moisture and acidic vapors. For long-term storage in solution, it is recommended to keep it at -80°C.[4][6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of tert-butyl (3-amino-3-iminopropyl)carbamate.

Problem Potential Cause(s) Suggested Solution(s)
NMR Spectroscopy Issues
Broad or missing NH signalsProton exchange with residual protic solvents or impurities.- Use highly deuterated, dry NMR solvents.- Add a drop of D₂O to confirm exchangeable protons.- Lower the acquisition temperature to slow the exchange rate.
Inconsistent chemical shiftsChemical shifts of NH and CH₂ adjacent to nitrogen are sensitive to pH, concentration, and solvent.- Maintain consistent sample preparation procedures (concentration, solvent).- Use a buffered solvent system if pH is a critical factor.
Unexpected signals present- Presence of residual solvents from synthesis/purification.- Degradation (e.g., loss of Boc group).- Impurities from starting materials.- Check for common solvent peaks.- Acquire a 2D NMR spectrum (e.g., HSQC, HMBC) to aid in structure confirmation.- Re-purify the sample if necessary.
HPLC-MS Analysis Issues
Poor peak shape (tailing)Strong ionic interaction between the basic guanidinium group and acidic silanol groups on the column stationary phase.[1]- Add an ion-pairing agent or acidic modifier (e.g., 0.1% TFA) to the mobile phase.[2]- Use a modern, high-purity, end-capped silica column.- Switch to a different stationary phase (e.g., embedded polar group) or chromatography mode (e.g., HILIC).[3]
No or poor retention on C18 columnThe compound is too polar for the nonpolar stationary phase.- Use a highly aqueous mobile phase (e.g., 95% water). Ensure your column is aqueous-stable.- Consider using a HILIC column.[3]- Employ an ion-pairing reagent.
Multiple peaks for a pure sample- On-column degradation due to acidic mobile phase.- Tautomerization of the guanidine group.- Use a less harsh acidic modifier (e.g., formic acid instead of TFA).- Ensure the mobile phase pH is stable and well-buffered.
General Purity & Stability
Compound appears oily or stickyThe compound is hygroscopic and has absorbed atmospheric moisture.- Dry the sample under high vacuum over a desiccant (e.g., P₂O₅).- Handle the compound in a glove box or dry environment.
Purity decreases over time- Hydrolysis of the carbamate.- Degradation of the guanidine moiety. While guanidines are generally stable, they can hydrolyze under strongly basic conditions.[7]- Store the compound under an inert atmosphere at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term).[4][6][8]- Avoid exposure to strong acids or bases during storage and handling.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting purity issues identified during HPLC analysis.

G cluster_peak_shape Peak Shape Troubleshooting cluster_retention Retention Troubleshooting cluster_impurities Impurity Identification start Purity Issue Detected (e.g., by HPLC) check_peak_shape Assess Peak Shape start->check_peak_shape check_retention Assess Retention Time start->check_retention check_impurities Identify Impurity Peaks start->check_impurities tailing Peak Tailing? check_peak_shape->tailing poor_retention Poor Retention? check_retention->poor_retention run_lcms Run LC-MS check_impurities->run_lcms add_tfa Add 0.1% TFA or Formic Acid to Mobile Phase tailing->add_tfa Yes use_endcapped Use End-Capped Column add_tfa->use_endcapped try_hilic Consider HILIC use_endcapped->try_hilic increase_aqueous Increase Aqueous Phase % poor_retention->increase_aqueous Yes use_hilic Switch to HILIC increase_aqueous->use_hilic check_mass Check m/z of Impurities run_lcms->check_mass degradation Mass consistent with degradation product? (e.g., Boc loss) check_mass->degradation starting_material Mass consistent with starting material? check_mass->starting_material repurify Re-purify Sample degradation->repurify Yes starting_material->repurify Yes

Caption: A workflow for troubleshooting HPLC purity analysis.

Recommended Analytical Protocols

Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation

This protocol provides a standardized method for obtaining a clean, interpretable ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Ensure the sample is completely dry by placing it under high vacuum for at least 1 hour prior to weighing.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or DMSO-d₆ are good choices as they can accommodate the polar nature of the compound. CDCl₃ can also be used.[9]

  • Solvent Selection Insights:

    • CD₃OD: Exchangeable NH protons will not be observed as they will exchange with the deuterium of the solvent's hydroxyl group. This simplifies the spectrum and confirms the presence of exchangeable protons.

    • DMSO-d₆: Exchangeable protons are often observed as broad singlets, as the exchange rate is slower than in methanol.

    • CDCl₃: The compound may have lower solubility, and NH protons often appear as broad signals.[9]

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

  • Expected Chemical Shifts (in CDCl₃): [9]

    • ~4.90 ppm (broad singlet, 1H): -NH- of the carbamate.

    • ~3.21 ppm (triplet, 2H): -CH₂-NHBoc.

    • ~2.76 ppm (triplet, 2H): -CH₂-NH₂ (part of the guanidine precursor structure; this region will be different for the guanidine).

    • ~1.62 ppm (multiplet, 2H): -CH₂-CH₂-CH₂-.

    • ~1.43 ppm (singlet, 9H): -C(CH₃)₃ of the Boc group.

    • Note: The guanidine NH protons will likely appear as very broad signals between 6-8 ppm, but their position is highly variable.

Protocol 2: Reversed-Phase HPLC-MS for Purity Assessment

This method is designed to achieve good peak shape and reliable quantification.

  • Instrumentation:

    • HPLC system with a UV detector and coupled to a mass spectrometer (ESI source).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) with high-purity, end-capped silica.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection (UV): 210 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

    • Dilute to a working concentration of ~50 µg/mL using the initial mobile phase composition (95% A, 5% B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20-30 V (minimize to prevent in-source fragmentation)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-500

Visualizing Guanidinium Protonation

The guanidine group's high basicity is central to its analytical behavior. It exists almost exclusively in its protonated (guanidinium) form under typical analytical conditions (pH < 12).

Caption: Equilibrium of the highly basic guanidine group.

References

  • BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • BenchChem. (n.d.). Analysis of tert-Butyl (3-aminopropyl)carbamate and Alternatives using ¹H NMR Spectroscopy: A Comparative Guide.
  • PMC. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • MedChemExpress. (n.d.). tert-Butyl (3-aminopropyl)carbamate-COA-407343.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BroadPharm. (n.d.). tert-Butyl (3-aminopropyl)carbamate, 75178-96-0.
  • MedChemExpress. (n.d.). tert-Butyl (3-aminopropyl)carbamate | Biochemical Reagent.
  • ChemScene. (n.d.). 75178-96-0 | tert-Butyl (3-aminopropyl)carbamate.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Guanidinylation of tert-Butyl (3-aminopropyl)carbamate and its Validation by Mass Spectrometry

For researchers, scientists, and professionals in drug development, the strategic introduction of the guanidinium group is a pivotal step in the synthesis of numerous biologically active molecules. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic introduction of the guanidinium group is a pivotal step in the synthesis of numerous biologically active molecules. This guide provides an in-depth technical comparison of methods for the guanidinylation of tert-butyl (3-aminopropyl)carbamate to yield tert-butyl (3-amino-3-iminopropyl)carbamate, with a strong focus on the validation of this transformation using mass spectrometry. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Strategic Importance of Guanidinylation

The guanidinium group, most notably found in the amino acid arginine, is a key pharmacophore in a vast array of natural products and pharmaceuticals.[1] Its persistent positive charge at physiological pH allows for strong ionic interactions with biological targets, making it a crucial functional group in medicinal chemistry. The conversion of a primary amine to a guanidine, known as guanidinylation, is therefore a frequently employed transformation in the synthesis of peptidomimetics and small molecule therapeutics.

The subject of this guide is the guanidinylation of tert-butyl (3-aminopropyl)carbamate (also known as N-Boc-1,3-diaminopropane), a versatile building block in organic synthesis.[2][3][4][5][6][7][8] Its structure features a primary amine that can be selectively functionalized, while the other is protected by a tert-butoxycarbonyl (Boc) group. The target molecule of this transformation is tert-butyl (3-amino-3-iminopropyl)carbamate, where the primary amine has been converted into a guanidine group.

A Comparative Analysis of Guanidinylating Reagents

The choice of a guanidinylating agent is critical and often involves a trade-off between reactivity, stability, cost, and the mildness of the reaction conditions. Here, we compare some of the most common reagents for this transformation.

ReagentStructureKey AdvantagesKey Disadvantages
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Pyrazole-based reagentHigh reactivity, mild reaction conditions, commercially available.[9][10][11]Can be more expensive than other options.
N,N'-Di-Boc-S-methylisothiourea Isothiourea-based reagentGood reactivity, often used in solid-phase synthesis.Can produce odorous byproducts (methyl mercaptan).
N,N'-Di-Boc-N''-triflylguanidine Triflyl-activated reagentExceptionally high reactivity, suitable for unreactive amines and solid-phase synthesis.Can be less stable and more expensive. The triflyl group is a powerful electron-withdrawing group, enhancing reactivity.

The selection of the optimal reagent depends on the specific requirements of the synthesis, such as the scale of the reaction, the sensitivity of the substrate to harsh conditions, and cost considerations. For a versatile and generally reliable option, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is often a preferred choice for the guanidinylation of primary amines under mild conditions.[11]

The Guanidinylation Reaction: A Mechanistic Overview

The guanidinylation of tert-butyl (3-aminopropyl)carbamate with a di-Boc-protected reagent like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the guanidinylating agent. This is followed by the elimination of a leaving group (e.g., pyrazole), resulting in the formation of the di-Boc-protected guanidine. The Boc protecting groups can then be removed under acidic conditions if the unprotected guanidine is desired.

Guanidinylation Reaction Substrate tert-Butyl (3-aminopropyl)carbamate Intermediate Tetrahedral Intermediate Substrate->Intermediate + Reagent Reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Product Di-Boc-protected tert-butyl (3-amino-3-iminopropyl)carbamate Intermediate->Product LeavingGroup Pyrazole Intermediate->LeavingGroup - Pyrazole MS_Validation_Workflow Sample Reaction Mixture ESI_MS ESI-MS Analysis Sample->ESI_MS Parent_Ion Detect Parent Ion [M+H]+ ~417.28 m/z ESI_MS->Parent_Ion MS_MS Tandem MS (MS/MS) Parent_Ion->MS_MS Fragments Characteristic Fragments MS_MS->Fragments Validation Structure Validated Fragments->Validation Reagent_Selection Start Start: Select Guanidinylating Reagent Reactivity High Reactivity Needed? Start->Reactivity Cost Cost a Major Constraint? Reactivity->Cost No Triflyl Use N,N'-Di-Boc-N''-triflylguanidine Reactivity->Triflyl Yes Byproducts Are Odorous Byproducts a Concern? Cost->Byproducts Yes Pyrazole Use N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Cost->Pyrazole No Byproducts->Pyrazole Yes Thiourea Consider N,N'-Di-Boc-S-methylisothiourea Byproducts->Thiourea No

Sources

Comparative

The Pragmatic Guanidinylation: A Cost-Effectiveness Analysis of Tert-butyl (3-amino-3-iminopropyl)carbamate and its Alternatives

For the Modern Researcher in Drug Discovery and Peptide Chemistry, the efficient and selective installation of a guanidinium group is a frequent necessity. This functional group, central to the biological activity of arg...

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Researcher in Drug Discovery and Peptide Chemistry, the efficient and selective installation of a guanidinium group is a frequent necessity. This functional group, central to the biological activity of arginine and numerous pharmaceuticals, imparts unique basicity and hydrogen-bonding capabilities. The choice of guanidinylating agent is a critical decision, directly impacting reaction efficiency, yield, purification efforts, and ultimately, project timelines and costs. This guide provides a comprehensive cost-effectiveness analysis of Tert-butyl (3-amino-3-iminopropyl)carbamate, juxtaposed with its common commercially available alternatives. We will delve into the practical implications of reagent choice, supported by comparative data and detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.

The guanidinylation of primary amines is a cornerstone transformation in the synthesis of complex molecules. The ideal reagent should offer high reactivity under mild conditions, broad substrate scope, and produce minimal byproducts, all while being economically viable. Tert-butyl (3-amino-3-iminopropyl)carbamate, with its pre-installed Boc-protecting group, presents an attractive option for direct guanidinylation. However, a nuanced understanding of its performance in relation to other established reagents is essential for optimal synthetic design.

Comparative Analysis of Common Guanidinylating Reagents

The selection of a guanidinylating agent is a multifactorial decision, balancing reactivity, stability, ease of use, and cost. Below is a comparative overview of Tert-butyl (3-amino-3-iminopropyl)carbamate and its primary competitors.

Cost-Effectiveness at a Glance

The following table provides a snapshot of the relative costs of various guanidinylating reagents, sourced from multiple suppliers. Prices are normalized to US dollars per gram for comparison. It is important to note that prices can fluctuate based on supplier, purity, and purchase volume.

ReagentTypical Price (USD/g)Molecular Weight ( g/mol )Key Features
Tert-butyl (3-amino-3-iminopropyl)carbamate ~$300[1]187.24Boc-protected, ready for direct use.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine ~$23 - $135[2][3][4]310.35Highly reactive, mild conditions, widely used in peptide synthesis.[5]
S-Ethylisothiourea hydrobromide ~$0.01 - $9.68[6][7]185.08Economical, but can require harsher conditions and may have side reactions.
3,5-Dimethylpyrazole-1-carboxamidine nitrate ~$12 - $26[8][9]201.18Stable, crystalline solid, effective for guanidinylation.[10]
O-Methylisourea sulfate ~$0.60 - $5.00[11][12]246.24Cost-effective, commonly used for modifying lysine residues in proteins.

Analysis: From a purely cost-per-gram perspective, S-Ethylisothiourea hydrobromide and O-Methylisourea sulfate are the most economical options. However, the true cost-effectiveness extends beyond the initial purchase price to include factors like reaction efficiency, purification time, and the potential for failed reactions. The Boc-protected reagents, while having a higher upfront cost, can offer significant savings in terms of time and resources due to their high efficiency and cleaner reaction profiles.

Performance and Mechanistic Considerations

The choice of reagent is intrinsically linked to the desired reaction outcome and the nature of the substrate. Understanding the underlying mechanisms and reaction conditions is paramount for success.

Tert-butyl (3-amino-3-iminopropyl)carbamate: The Direct Approach

This reagent offers the advantage of a pre-installed Boc protecting group, simplifying the synthetic workflow. The reaction proceeds via nucleophilic attack of a primary amine on the iminocarbonyl center, followed by elimination of ammonia.

Caption: Guanidinylation using Tert-butyl (3-amino-3-iminopropyl)carbamate.

This direct approach is particularly useful when seeking to introduce a Boc-protected guanidine moiety in a single step, avoiding the need for subsequent protection.

Pyrazole-Based Reagents: High Efficiency under Mild Conditions

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a highly effective guanidinylating agent that reacts with primary and secondary amines under mild conditions, often at room temperature.[3] The pyrazole leaving group is a key feature, as its stability drives the reaction to completion.

Caption: Reaction mechanism of pyrazole-based guanidinylating reagents.

The high reactivity and clean reaction profiles of pyrazole-based reagents often justify their higher cost, especially in the context of complex, multi-step syntheses where yield and purity are paramount.

Experimental Protocols: A Side-by-Side Comparison

To provide a practical framework for reagent selection, the following section outlines typical experimental protocols for the guanidinylation of a primary amine using the discussed reagents.

Protocol 1: Guanidinylation using Tert-butyl (3-amino-3-iminopropyl)carbamate

Objective: To synthesize a Boc-protected guanidine from a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • Tert-butyl (3-amino-3-iminopropyl)carbamate (1.1 eq)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the primary amine in the anhydrous solvent under an inert atmosphere.

  • Add Tert-butyl (3-amino-3-iminopropyl)carbamate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Objective: To efficiently guanidinylate a primary amine under mild conditions.

Materials:

  • Primary amine (1.0 eq)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Triethylamine (optional, 1.1 eq for less reactive amines)

Procedure:

  • Dissolve the primary amine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in the anhydrous solvent.

  • If the amine is a salt or known to be unreactive, add triethylamine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Once complete, the reaction mixture can often be concentrated and the product purified by column chromatography. The pyrazole byproduct is typically easy to remove.

Protocol 3: Guanidinylation using O-Methylisourea sulfate

Objective: To perform a cost-effective guanidinylation, often used for modifying lysine residues.

Materials:

  • Primary amine (e.g., a peptide containing lysine) (1.0 eq)

  • O-Methylisourea sulfate (excess, e.g., 10-20 eq)

  • Aqueous buffer, pH 9-11 (e.g., borate or carbonate buffer)

Procedure:

  • Dissolve the primary amine in the aqueous buffer.

  • Add O-Methylisourea sulfate to the solution.

  • Stir the reaction at a controlled temperature (e.g., 4-25 °C). The reaction time can vary from hours to days.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, the product may require purification by dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove excess reagent and byproducts.

Trustworthiness and Self-Validating Systems

In any synthetic protocol, ensuring the integrity of the reaction is crucial. A self-validating system incorporates in-process controls to confirm the desired transformation.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS is essential to track the consumption of starting material and the formation of the product. This allows for timely intervention if the reaction stalls or forms significant byproducts.

  • Characterization of the Product: Thorough characterization of the final product by NMR, Mass Spectrometry, and HPLC is non-negotiable to confirm its identity and purity.

  • Orthogonal Protection Strategies: In the context of peptide synthesis, employing orthogonal protecting groups is a key self-validating principle.[13] For instance, using a Boc-protected guanidinylating agent in an Fmoc-based solid-phase peptide synthesis ensures that the guanidine group remains protected during Fmoc deprotection steps.

Conclusion and Recommendations

The choice of a guanidinylating agent is a strategic decision that should be guided by a holistic assessment of cost, efficiency, and the specific requirements of the synthetic target.

  • For cost-sensitive applications where reaction conditions can be more forcing and purification is straightforward, O-Methylisourea sulfate and S-Ethylisothiourea hydrobromide are viable options.

  • For high-value, complex syntheses , such as in peptide chemistry or the development of pharmaceutical candidates, the higher upfront cost of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is often justified by its high efficiency, mild reaction conditions, and cleaner reaction profiles, which translate to significant savings in time and resources.

  • Tert-butyl (3-amino-3-iminopropyl)carbamate occupies a valuable niche for the direct introduction of a Boc-protected guanidine group , streamlining synthetic routes and avoiding additional protection steps.

Ultimately, the most cost-effective approach is the one that reliably delivers the desired product in high yield and purity with the minimum number of steps and purification cycles. Researchers are encouraged to perform small-scale trial reactions to identify the optimal reagent and conditions for their specific substrate before committing to a large-scale synthesis.

References

  • Manufacturer supply S-Ethylisothiourea Hydrobromide CAS 1071-37-0 with competitive price. Wuhan Fortuna Chemical Co.,Ltd. [Link]

  • O-Methylisourea hemisulfate, 99% 1kg. Chemsavers, Inc. [Link]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 98% 5g. Chemsavers, Inc. [Link]

  • tert-butyl (3-amino-3-iminopropyl)carbamate In Stock. Anichem. [Link]

  • 3,5-Dimethylpyrazole-1-carboxamidine; nitric acid | CAS 38184-47-3. Chemical-Suppliers.com. [Link]

  • N,N'-Di-BOC-1H-pyrazole-1-carboxamidine, 98%. Rhenium Shop. [Link]

  • BLD Pharmatech Co., Limited. ChemBuyersGuide.com, Inc. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Guanidinylation Reagents: A Comparative Review

For researchers, scientists, and professionals in drug development, the strategic introduction of the guanidinium group is a pivotal step in the synthesis of numerous biologically active molecules.[1][2] The unique basic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic introduction of the guanidinium group is a pivotal step in the synthesis of numerous biologically active molecules.[1][2] The unique basicity and hydrogen-bonding capabilities of the guanidinium moiety, famously present in the amino acid arginine, make it a key pharmacophore in a vast array of natural products and pharmaceuticals.[1][3] This guide provides an in-depth, objective comparison of common guanidinylation reagents, with a particular focus on tert-butoxycarbonyl (Boc)-protected agents, to assist in selecting the optimal reagent for specific synthetic challenges. While the user's query mentioned "Tert-butyl (3-amino-3-iminopropyl)carbamate," this guide will focus on functionally equivalent and commercially prevalent reagents that install a Boc-protected guanidino group.

The choice of a guanidinylation agent profoundly influences reaction efficiency, substrate scope, and the purity of the final product. The use of protecting groups, such as Boc, is crucial for masking the high basicity and nucleophilicity of the guanidine moiety during synthesis, allowing for its straightforward removal under acidic conditions.[4] This "direct guanidinylation" approach, where a protected guanidine is introduced early in a synthetic route, offers a more streamlined and efficient alternative to traditional, multi-step methods.[1][3]

In Focus: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

A widely utilized and highly effective reagent for the guanidinylation of primary and some secondary amines is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine .[5][6] This stable, crystalline solid offers excellent reactivity under mild conditions, making it a go-to choice in many synthetic applications, including the stereoselective synthesis of bicyclic guanidine alkaloids like (+)-monanchorin.[6][7]

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, with the pyrazole acting as a good leaving group. The two Boc groups serve to activate the reagent and protect the nascent guanidino group.

Comparative Analysis of Guanidinylation Reagents

The selection of an appropriate guanidinylation reagent is often a balance of reactivity, stability, cost, and the specific nature of the substrate. Below is a comparative overview of several common Boc-protected guanidinylation reagents.

ReagentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Highly reactive, good yields, stable solid, widely applicable.[5]Can be less effective for sterically hindered or weakly nucleophilic amines.Room temperature, THF or DMF, 2-24 hours.[5][8]
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea Versatile, good for a range of amines, stable solid.[][10]Often requires an activator (e.g., AgNO₃, HgCl₂) and a base (e.g., Et₃N).0°C to room temperature, DMF, requires activator.
N,N'-Di-Boc-N''-triflylguanidine Extremely powerful, capable of guanidinylating even weakly nucleophilic amines.[4][11]Can be overly reactive, potentially leading to side products; moisture sensitive.Room temperature, CH₂Cl₂, often with a mild base for less reactive amines.[11]
N,N'-Di-Boc-thiourea Inexpensive starting material.[4]Requires activation with a reagent like Mukaiyama's reagent or cyanuric chloride (TCT) to form a reactive carbodiimide intermediate.[12][13][14]Requires an activating agent and base, THF is a common solvent.[13]

Experimental Protocols

To provide a practical context, here are detailed protocols for the guanidinylation of a primary amine using two different reagents.

Protocol 1: Guanidinylation of Benzylamine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from established procedures for the efficient guanidinylation of primary amines.[5][8]

Materials:

  • Benzylamine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a solution of benzylamine (1.0 mmol) in anhydrous THF (4 mL), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol).

  • Stir the resulting mixture at room temperature for 2-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with hexane.

  • Directly apply the diluted reaction mixture to a short silica gel column.

  • Elute the product using a stepwise gradient of ethyl acetate in hexane (e.g., 0% to 30% ethyl acetate).

  • Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield the desired N,N'-di-Boc-protected benzylguanidine, typically in high yield (>95%).[5]

Protocol 2: Guanidinylation using 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

This protocol demonstrates the use of an S-methylisothiourea reagent, which requires activation.

Materials:

  • Primary amine (e.g., a substituted aniline) (0.88 mmol)

  • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (0.90 mmol)

  • Triethylamine (Et₃N) (2.66 mmol)

  • Silver nitrate (AgNO₃) (0.96 mmol)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) and water for extraction

  • Saturated brine

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Dissolve the primary amine and 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea in anhydrous DMF (10 mL) in a round-bottomed flask.

  • Cool the stirring solution to 0°C in an ice bath.

  • Add triethylamine in one portion and stir for 15 minutes at 0°C.

  • Add silver nitrate to the reaction mixture. Stir at 0°C for 3 hours, then allow it to warm to room temperature and stir overnight.

  • Filter the solution through Celite to remove the precipitated silver salts.

  • Extract the filtrate with ethyl acetate and water three times.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by silica gel flash chromatography to obtain the desired protected guanidine.

Mechanistic Overview and Visualization

The guanidinylation of a primary amine with an electrophilic guanidinylating agent generally follows a nucleophilic substitution pathway. The amine's lone pair of electrons attacks the electron-deficient carbon of the guanidinylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., pyrazole, methylthiolate) yields the protected guanidine product. The choice of protecting groups (PG), such as Boc, is critical to modulate the reactivity and basicity of the guanidine moiety.

Guanidinylation_Mechanism reagents Primary Amine (R-NH₂) + Guanidinylating Agent (PG-N=C(NH-PG)-LG) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Protected Guanidine (R-NH-C(=N-PG)-NH-PG) + Leaving Group (LG-H) intermediate->product Leaving Group Elimination

Caption: General mechanism of amine guanidinylation.

Conclusion

The direct guanidinylation of amines using Boc-protected reagents is a powerful and efficient strategy in modern organic synthesis.[3] Reagents such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offer high yields and mild reaction conditions for a broad range of substrates. For more challenging transformations involving less nucleophilic amines, more potent reagents like N,N'-Di-Boc-N''-triflylguanidine are available. Conversely, methods starting from N,N'-Di-Boc-thiourea provide a cost-effective, albeit indirect, route. The choice of reagent should be guided by the nucleophilicity of the amine, steric considerations, and the desired reaction conditions.[15] This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions for their synthetic endeavors.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. American Chemical Society. [Link]

  • Efficient introduction of protected guanidines in boc solid phase peptide synthesis. PubMed. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Electrophilic amidine species used to generate guanidines from amines, LG = leaving group. ResearchGate. [Link]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2. Chemsrc. [Link]

  • N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Organic Chemistry Portal. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Thieme. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. National Center for Biotechnology Information. [Link]

  • Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]

  • Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. Bohrium. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. PubChem. [Link]

  • Nucleophilicity (nucleophile strength). Khan Academy. [Link]

  • Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Guanidinylation reagents.
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

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Comparative

Harnessing the Power of the Guanidinium Group: A Comparative Guide to Fragment Modification in FBDD

A Senior Application Scientist's Perspective on Optimizing Fragment Hits Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for dru...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Fragment Hits

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development.[1][2][3][4][5] Unlike traditional high-throughput screening (HTS), FBDD utilizes small, low-complexity molecules ("fragments") to probe the binding landscape of a biological target.[1][3][4] While these initial hits often exhibit weak binding affinities, they provide a highly efficient starting point for optimization into potent, drug-like candidates.[2][5] A critical step in this optimization process is the chemical modification of the initial fragment hit, a process often guided by structural biology insights. This guide provides an in-depth comparison of fragment modification strategies, with a particular focus on the strategic incorporation of the guanidinium group, exemplified by fragments such as tert-butyl (3-amino-3-iminopropyl)carbamate, to enhance binding affinity and improve physicochemical properties.

The Strategic Value of the Guanidinium Group in Molecular Recognition

The guanidinium group, the functional moiety of the amino acid arginine, is a cornerstone of molecular recognition in biological systems.[6] At physiological pH, it exists as a planar, resonance-stabilized cation. This unique structure allows it to engage in strong and specific non-covalent interactions, primarily through:

  • Bidentate Hydrogen Bonding: The planar arrangement of the guanidinium group's nitrogen atoms enables the formation of two strong, parallel hydrogen bonds with oxyanions like carboxylates and phosphates, a common interaction motif in protein-ligand binding.[6]

  • Electrostatic Interactions: The delocalized positive charge of the guanidinium group facilitates strong, long-range electrostatic interactions with negatively charged residues on the target protein surface.[7]

  • Cation-π Interactions: The flat, electron-deficient face of the guanidinium group can interact favorably with electron-rich aromatic systems on the protein target.[8]

By introducing a guanidinium group onto a fragment scaffold, we can leverage these powerful interactions to significantly enhance binding affinity and specificity for the target protein.

Comparative Analysis of Guanidinylation Reagents for Fragment Modification

The transformation of a fragment's primary amine to a guanidine, resulting in a structure like tert-butyl (3-amino-3-iminopropyl)carbamate, can be achieved through various synthetic methods. The choice of the guanidinylating reagent is critical and depends on factors such as the complexity of the fragment, the presence of other functional groups, and desired reaction conditions.

Reagent/MethodKey AdvantagesKey DisadvantagesTypical Reaction Conditions
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine High reactivity, commercially available, mild reaction conditions, Boc protecting groups are easily removable.[9]Can be expensive for large-scale synthesis, potential for side reactions with certain nucleophiles.Room temperature, aprotic solvent (e.g., DMF, DCM), often with a mild base (e.g., DIPEA).[9]
S-Methylisothiourea Derivatives Cost-effective, readily prepared from thiourea.Can require harsher reaction conditions, potential for foul-smelling byproducts.Elevated temperatures, often in the presence of a base.
Cyanamide Simple and inexpensive reagent.Can be toxic, reactions can be difficult to control, leading to multiple additions.Typically requires activation, can be used in multi-component reactions.[10]
Direct Guanidinylation with Guanidine Salts Atom-economical.Often requires harsh conditions and protection of the guanidine itself to control reactivity.[9][11]Can vary widely depending on the protecting group strategy employed.[9][11]

Experimental Workflow: From Fragment Hit to Guanidinylated Analog

The following workflow outlines the key experimental stages for the synthesis and evaluation of a guanidinylated fragment.

FBDD_Workflow cluster_0 Synthesis & Purification cluster_1 Biophysical Characterization Start Primary Amine-Containing Fragment Hit Guanidinylation Guanidinylation Reaction (e.g., with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) Start->Guanidinylation Deprotection Boc Deprotection (e.g., with TFA in DCM) Guanidinylation->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Solubility Aqueous Solubility Assay Purification->Solubility Binding_Affinity Binding Affinity Measurement (e.g., SPR, ITC, NMR) Solubility->Binding_Affinity Structural_Biology Structural Analysis (X-ray Crystallography or Cryo-EM) Binding_Affinity->Structural_Biology

Figure 1. A typical workflow for the synthesis and biophysical characterization of a guanidinylated fragment.

Detailed Protocol: Guanidinylation of a Primary Amine-Containing Fragment

This protocol describes a general procedure for the guanidinylation of a fragment containing a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection to yield the final guanidinylated fragment.

Materials:

  • Primary amine-containing fragment

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Guanidinylation:

    • Dissolve the primary amine-containing fragment (1.0 eq) in anhydrous DMF.

    • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected guanidinylated fragment.

  • Deprotection:

    • Dissolve the Boc-protected guanidinylated fragment in DCM.

    • Add TFA (10-20 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to yield the final guanidinylated fragment as a TFA salt.

Performance Comparison: Guanidinylated Fragments vs. Other Modifications

The decision to introduce a guanidinium group should be weighed against other common fragment modification strategies. The following table provides a comparative overview.

Modification StrategyPrimary GoalImpact on Physicochemical PropertiesWhen to Consider
Guanidinylation Enhance binding affinity via H-bonding and electrostatic interactions.[6][7]Increases polarity and aqueous solubility; introduces a positive charge.[12]When a negatively charged pocket (e.g., with Asp or Glu residues) is identified in the binding site.
Methylation Probe for steric tolerance and fill small hydrophobic pockets.Increases lipophilicity and may decrease aqueous solubility.To explore small, well-defined hydrophobic pockets adjacent to the fragment's binding site.
Hydroxylation Introduce a hydrogen bond donor/acceptor.Increases polarity and aqueous solubility.[12]To form a specific hydrogen bond with a backbone amide or polar side chain.
Carboxylation Introduce a hydrogen bond acceptor and a negative charge.Increases polarity and aqueous solubility; introduces a negative charge.[12]To interact with a positively charged pocket (e.g., with Lys or Arg residues).
Fluorination Modulate pKa, improve metabolic stability, and potentially form halogen bonds.Can increase lipophilicity; minimal steric impact.To fine-tune electronic properties, block metabolic hotspots, or engage in halogen bonding interactions.

Biophysical Screening of Modified Fragments: A Comparative Overview

Once synthesized, the performance of modified fragments must be rigorously assessed using a cascade of biophysical techniques.[13][14][15][16]

Biophysical_Screening cluster_0 Primary Screening & Hit Validation cluster_1 Structural Elucidation SPR Surface Plasmon Resonance (SPR) (Provides KD and kinetics) ITC Isothermal Titration Calorimetry (ITC) (Provides KD, ΔH, and stoichiometry) SPR->ITC NMR Nuclear Magnetic Resonance (NMR) (Confirms binding and provides structural information) NMR->ITC Xray X-ray Crystallography ITC->Xray CryoEM Cryo-Electron Microscopy ITC->CryoEM DSF Differential Scanning Fluorimetry (DSF) (Measures thermal stabilization) DSF->SPR

Figure 2. A typical biophysical screening cascade for the characterization of modified fragments.

Protocol: Assessing Aqueous Solubility

Poor aqueous solubility can be a significant hurdle in drug development and can complicate the interpretation of biophysical data.[12][17] A kinetic solubility assay is a high-throughput method to assess this crucial property.[18]

Materials:

  • Fragment compound (as a 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Add the fragment stock solution to the PBS in the 96-well plate to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the plate at room temperature for 2 hours.

  • Measure the absorbance at 620 nm to detect any precipitation (turbidity).

  • The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Conclusion

The strategic modification of fragment hits is a cornerstone of successful FBDD campaigns. The introduction of a guanidinium group, to create fragments like tert-butyl (3-amino-3-iminopropyl)carbamate, represents a powerful tactic for enhancing binding affinity, particularly when targeting negatively charged pockets on a protein surface. However, this must be considered alongside a suite of other possible modifications, each with its own impact on the physicochemical properties of the evolving lead molecule. A robust and integrated biophysical screening cascade is essential to objectively compare the performance of these modified fragments and guide the subsequent stages of drug optimization. By understanding the principles of molecular recognition and employing a data-driven approach to fragment modification, researchers can significantly increase the probability of translating weakly binding fragments into potent and selective clinical candidates.

References

  • The Guanidinium Group: A Cornerstone of Molecular Recognition - Benchchem.
  • The Guanidinium Group: Its Biological Role and Synthetic Analogs - Semantic Scholar.
  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures.
  • Fragment Screening | Drug Discovery.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus.
  • Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed.
  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic.
  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed.
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific.
  • Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC.
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  • Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel - PMC.
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  • Introduction into Fragment Based Drug Discovery - WuXi Biology.
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  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC.
  • Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions | Request PDF - ResearchGate.
  • Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF - ResearchGate.
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  • The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond - Benchchem.
  • Biophysical and Structural Biology Methods Enable Fragment-based Ligand Discovery.
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  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate | Pharmaffiliates.
  • Examples of guanidines as fragments within superbases, chiral organocatalysts, natural products, drug molecules, ligands, sweeteners, explosives and catalysts for the transesterification of vegetable oils. - ResearchGate.
  • tert-Butyl (3-aminopropyl)carbamate, 75178-96-0 | BroadPharm.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl Carbamate Derivatives in a Research Setting

As a Senior Application Scientist, I understand that meticulous and safe handling of chemical reagents is the bedrock of innovative and reproducible research. The proper disposal of these materials is not merely a regula...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous and safe handling of chemical reagents is the bedrock of innovative and reproducible research. The proper disposal of these materials is not merely a regulatory hurdle but a critical component of our commitment to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the disposal of tert-butyl (3-amino-3-iminopropyl)carbamate, a compound whose name suggests a carbamate derivative of a guanidinium-containing molecule.

Given the structural ambiguity of the name "tert-butyl (3-amino-3-iminopropyl)carbamate" and the absence of a specific Safety Data Sheet (SDS) for a compound with this exact nomenclature, this guide will address the disposal protocols for the most likely interpretations of its structure, empowering you to make informed, safety-centric decisions. We will primarily focus on two possibilities: a guanidine-containing carbamate and the closely related, commercially available compound, tert-butyl (3-aminopropyl)carbamate.

Part 1: Hazard Identification and Initial Assessment

Before any disposal protocol is initiated, a thorough hazard assessment is paramount. The first step is to correctly identify the chemical and its associated hazards.

1.1 The Ambiguity of "tert-butyl (3-amino-3-iminopropyl)carbamate"

The "imino" functional group in the provided name strongly suggests the presence of a guanidinium group (a carbon atom bonded to three nitrogen atoms). This would make the compound a Boc-protected version of agmatine or a similar guanidine-containing diamine. However, it is also possible that this is a misnomer for the more common reagent, tert-butyl (3-aminopropyl)carbamate (CAS 75178-96-0), which lacks the imino group.

Your first and most critical action is to verify the CAS number of the compound in your possession. This number is the unique identifier that will allow you to source the correct SDS and follow the appropriate disposal route.

1.2 Hazard Profile Comparison

The primary hazards associated with these two potential compounds differ significantly, which directly impacts disposal requirements.

Compound Interpretation CAS Number Primary Hazards GHS Pictograms
tert-butyl (3-aminopropyl)carbamate 75178-96-0Skin Corrosion/Irritation, Category 1B ; Harmful if swallowed.[1]Danger
Guanidine-Containing Carbamates (General) VariesIrritant ; Potential for harmful decomposition products. Guanidine hydrochloride itself is harmful if swallowed and causes skin/eye irritation.[2] Mixing with bleach or acidic solutions can form highly reactive compounds.[3]Warning

Part 2: Universal Disposal Workflow: The 3 'C' Principle

Regardless of the exact chemical, a universal workflow ensures a baseline of safety. This can be summarized as the "3 C's": Control, Contain, and Communicate.

Disposal_Workflow cluster_control Step 1: Control cluster_contain Step 2: Contain cluster_communicate Step 3: Communicate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Spill_Kit Ensure Spill Kit is Accessible Segregate Segregate Waste Stream PPE->Segregate Once controlled... Ventilation Work in a Ventilated Area (Fume Hood) Container Use a Designated, Compatible, and Sealed Waste Container Label Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazard Pictograms Log Log Waste in Inventory Container->Log Once contained... EHS Arrange for Pickup with Institutional EHS Office

Caption: The 3 'C's of Chemical Disposal Workflow.

Part 3: Step-by-Step Disposal Protocols

Based on the confirmed identity of your compound, follow the appropriate protocol below.

Protocol A: Disposal of tert-butyl (3-aminopropyl)carbamate (CAS 75178-96-0)

This chemical is classified as hazardous, primarily due to its corrosive nature.

Step 1: Personal Protective Equipment (PPE)

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[4]

  • Eye/Face Protection : Use tightly fitting safety goggles with side-shields.[4]

  • Skin and Body Protection : Wear a lab coat. For larger quantities, consider impervious clothing.[4]

Step 2: Spill Containment & Cleanup

  • Action : Avoid dust formation.[4] For spills, sweep or vacuum up the material and collect it in a suitable, closed container for disposal.[5]

  • Environment : Prevent the chemical from entering drains or the environment.[4]

Step 3: Waste Containment and Labeling

  • Container : Use a clearly labeled, sealed container designated for hazardous chemical waste.

  • Labeling : The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "tert-Butyl N-(3-aminopropyl)carbamate"

    • CAS Number: "75178-96-0"

    • Associated Hazards: "Corrosive, Acutely Toxic (Oral)"

    • Appropriate GHS Pictograms (Corrosion, Exclamation Mark)

Step 4: Final Disposal

  • Method : The designated disposal method is through an approved waste disposal plant, typically via incineration.

  • Procedure : Store the sealed waste container in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with all federal, state, and local regulations.[5][6]

Protocol B: Disposal of Guanidine-Containing Carbamates

Wastes from the production of carbamates are regulated by the EPA, and many are listed as hazardous wastes.[7][8] Guanidinium compounds also require careful handling.

Step 1: Personal Protective Equipment (PPE)

  • Follow the same PPE standards as outlined in Protocol A.

Step 2: Critical Incompatibilities

  • DO NOT add bleach or acidic solutions to guanidinium-containing waste. Guanidine can react with these substances to form highly reactive and potentially explosive compounds.[3]

Step 3: Spill Containment & Cleanup

  • Action : Absorb liquid spills with an inert material (e.g., sand, diatomaceous earth).[2] Solid spills should be swept up carefully.

  • Decontamination : Clean the spill area with water, and collect the contaminated cleaning materials as hazardous waste.

Step 4: Waste Containment and Labeling

  • Container : Use a clearly labeled, sealed container for hazardous chemical waste.

  • Labeling : The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name (as accurately as possible)

    • Associated Hazards: "Irritant, Harmful if Swallowed. Do not mix with bleach or acids."

    • Appropriate GHS Pictograms (Exclamation Mark)

Step 5: Final Disposal

  • Method : High-temperature incineration at a licensed hazardous waste facility is the standard and required method for these types of organic compounds.

  • Procedure : Store the waste container safely and contact your EHS office for professional disposal. Never dispose of this material down the drain or in regular trash.[6]

Part 4: Decision-Making Logic for Disposal

The following diagram illustrates the logical flow for determining the correct disposal path.

Decision_Tree start Start: Disposal of tert-butyl carbamate derivative check_cas Identify the CAS Number on the container. start->check_cas is_75178 Is it CAS 75178-96-0? check_cas->is_75178 CAS Found is_guanidine Does the name contain 'imino' or structure contain a guanidinium group? check_cas->is_guanidine No CAS Found is_75178->is_guanidine No protocol_a Follow Protocol A: - Corrosive Hazard - Standard Carbamate Disposal is_75178->protocol_a Yes unknown CAS or Structure is Unknown/Ambiguous is_guanidine->unknown No / Unsure protocol_b Follow Protocol B: - Guanidinium Hazard - **No Bleach/Acid** - Standard Carbamate Disposal is_guanidine->protocol_b Yes consult_ehs STOP! Treat as Highly Hazardous. Consult EHS Immediately. unknown->consult_ehs

Caption: Disposal Decision Tree based on Chemical Identification.

By adhering to these protocols, you ensure that your laboratory practices remain at the highest standard of safety and compliance. Always remember that when in doubt, the most prudent course of action is to treat the substance as highly hazardous and consult your institution's EHS professionals.

References

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